2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPGRAQALZJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride
An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, scientifically grounded methodology for the , a valuable building block in medicinal chemistry and drug development. The presence of both trifluoromethyl and fluoro-phenyl moieties imparts unique physicochemical properties, such as enhanced metabolic stability and membrane permeability, to parent molecules.[1] This document details a robust and scalable two-step synthetic pathway, commencing with the synthesis of the key intermediate, 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone, followed by its conversion to the target amine via reductive amination and subsequent salt formation. The protocols are presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and self-validating system design to ensure reproducibility and safety.
Strategic Overview of the Synthetic Pathway
The synthesis is logically structured in three primary stages, beginning with the formation of a trifluoromethyl ketone precursor, followed by a classical reductive amination, and concluding with the isolation of the target compound as a stable hydrochloride salt. This approach is selected for its reliability, use of readily available starting materials, and straightforward execution.
Caption: Overall workflow for the synthesis of the target hydrochloride salt.
Part I: Synthesis of Key Intermediate: 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone
Principle and Rationale
The synthesis of aryl trifluoromethyl ketones is efficiently achieved through the nucleophilic addition of an organometallic reagent to a trifluoroacetylating agent.[2] The Grignard reaction is a classic and highly reliable method for forming carbon-carbon bonds. In this step, 3-fluorophenylmagnesium bromide is prepared in situ from 3-fluorobromobenzene and magnesium turnings. This potent nucleophile then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The electron-withdrawing nature of the trifluoromethyl group makes the ketone product less susceptible to a second addition by the Grignard reagent compared to non-fluorinated analogues, which helps to prevent the formation of tertiary alcohol byproducts. Anhydrous conditions are critical, as Grignard reagents are strong bases and will be quenched by protic solvents like water.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
3-Fluorobromobenzene
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Aqueous Hydrochloric Acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Add a small portion of anhydrous diethyl ether.
-
Add a solution of 3-fluorobromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a few drops to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction.
-
Once initiated, add the remaining 3-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to a beaker of crushed ice containing 1 M HCl.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone as a clear liquid.
Part II: Reductive Amination to the Free Amine
Principle and Rationale
The Leuckart-Wallach reaction is a robust, one-pot method for the reductive amination of ketones.[3][4] It utilizes ammonium formate, which serves as both the nitrogen source (via ammonia) and the reducing agent (via formic acid/formate).[4][5] The mechanism proceeds through the initial formation of an imine intermediate from the ketone and ammonia. This iminium ion is then reduced by a hydride transfer from formic acid (or formate), which decomposes to carbon dioxide.[6] While other methods, such as catalytic hydrogenation, can be used, the Leuckart reaction is advantageous for its operational simplicity and avoidance of specialized high-pressure equipment or expensive metal catalysts. For similar aryl trifluoromethyl ketones, this method has been shown to produce the corresponding amines in good yields.[7][8]
Detailed Experimental Protocol
Materials:
-
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone
-
Ammonium formate
-
Formic acid (optional, can improve yields)
-
Aqueous Sodium Hydroxide (10 M)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone (1.0 eq) and ammonium formate (3-5 eq).
-
Heating: Heat the mixture in an oil bath to 160-180 °C. The reaction is typically monitored by TLC or GC-MS until the starting ketone is consumed (usually 4-8 hours).
-
Hydrolysis of Formamide Intermediate: Cool the reaction mixture to room temperature. Slowly add 10 M NaOH solution to hydrolyze the intermediate N-formyl amine and neutralize the excess formic acid. This step is exothermic and should be performed with cooling.
-
Extraction: Extract the resulting basic aqueous mixture with diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure.
-
Purification: The crude 2,2,2-trifluoro-1-(3-fluorophenyl)ethylamine can be purified by vacuum distillation to yield the product as an oil.
Part III: Formation of the Hydrochloride Salt
Principle and Rationale
Amines are basic and readily react with acids to form stable, crystalline, and less volatile salts. This is the standard method for improving the handling and stability of amine products. The free amine is dissolved in a non-polar solvent, and a solution of hydrogen chloride is added, causing the hydrochloride salt to precipitate.[9][10]
Detailed Experimental Protocol
Materials:
-
2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrogen chloride solution (e.g., 2 M in diethyl ether)
Procedure:
-
Dissolution: Dissolve the purified amine (1.0 eq) in anhydrous diethyl ether.
-
Precipitation: Cool the solution in an ice bath. Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring. A white precipitate will form immediately.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Washing and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield the final product, this compound.
Data Summary and Expected Outcomes
The following table summarizes typical parameters and expected results for this synthetic sequence.
| Step | Reaction Type | Key Reagents | Typical Yield | Purity Target |
| I | Grignard Reaction | 3-Fluorobromobenzene, Mg, Ethyl trifluoroacetate | 70-85% | >97% (GC) |
| II | Leuckart-Wallach | Aryl trifluoromethyl ketone, NH₄HCO₂ | 55-75% | >95% (GC) |
| III | Salt Formation | Free amine, HCl | >95% | >99% (HPLC) |
Conclusion
This guide outlines a reliable and scalable three-stage synthesis for this compound. By leveraging a classical Grignard reaction followed by a robust Leuckart-Wallach reductive amination, this protocol provides a clear and efficient pathway to a key fluorinated building block. The detailed explanations and step-by-step instructions are designed to provide researchers with the necessary foundation to confidently execute this synthesis in a laboratory setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride
An In-depth Technical Guide: Physicochemical Properties of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.
This compound emerges as a significant building block within this context. It combines two key fluorinated motifs: a trifluoromethyl (-CF₃) group and a fluorophenyl ring. The -CF₃ group is a well-established bioisostere for other chemical groups and is known to block metabolic oxidation at its point of attachment, thereby enhancing pharmacokinetic profiles. The fluorine atom on the phenyl ring serves to modulate the electronic environment of the aromatic system, which can fine-tune the molecule's interaction with biological targets and adjust the basicity of the proximal ethylamine.
This guide serves as a comprehensive technical resource for researchers, providing an in-depth analysis of the core physicochemical properties of this compound, standardized analytical protocols for its characterization, and insights into its application as a critical intermediate in synthetic chemistry.
Core Physicochemical Profile
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in research and development. This section details the identity and key physicochemical characteristics of the title compound.
Chemical Identity and Structure
-
IUPAC Name: 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-amine;hydrochloride[4]
-
SMILES: C1=CC(=CC(=C1)F)C(C(F)(F)F)N.Cl[1]
Summary of Physicochemical Data
The following table summarizes the essential physicochemical and computed data for easy reference.
| Property | Value | Source / Comment |
| Appearance | White to off-white solid/powder | [3] |
| Molecular Formula | C₈H₈ClF₄N | [1][2] |
| Molecular Weight | 229.60 g/mol | [1][3][4][5][8] |
| CAS Number | 1185302-13-9 | [1][3][4][5][6][7] |
| Purity | Typically ≥96% | Commercial Specification[1][4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Computed[1] |
| LogP (Octanol-Water Partition Coeff.) | 2.8096 | Computed[1] |
| Hydrogen Bond Acceptors | 1 | Computed[1] |
| Hydrogen Bond Donors | 1 | Computed[1] |
| Rotatable Bonds | 1 | Computed[1] |
| Storage Conditions | Room temperature, dry, inert atmosphere | [1][3] |
Detailed Physicochemical Properties
Solubility Profile As a hydrochloride salt of a primary amine, the compound is expected to exhibit high solubility in polar protic solvents.[9] The ionization of the amine to its ammonium chloride form significantly enhances its affinity for water, methanol, ethanol, and dimethyl sulfoxide (DMSO).[9] This property is crucial for its use in aqueous reaction media and for the preparation of stock solutions for biological screening. Conversely, solubility is expected to be low in nonpolar organic solvents such as hexanes and diethyl ether.
Lipophilicity and Permeability The computed LogP value of approximately 2.81 suggests a moderate degree of lipophilicity.[1] This is a carefully balanced characteristic; the fluorination increases lipophilicity, which can be beneficial for cell membrane permeability, while the amine hydrochloride salt form ensures sufficient aqueous solubility for handling and formulation. This balance is a key attribute for intermediates intended for the synthesis of orally bioavailable drugs.
Stability and Storage The compound is supplied as a stable solid. For long-term integrity, it should be stored at room temperature in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[3] Like many amine hydrochlorides, the material may be hygroscopic and should be protected from moisture to prevent clumping and potential degradation.
Analytical Characterization: Methodologies and Protocols
Robust and validated analytical methods are essential for confirming the identity, purity, and quality of any research chemical. The following sections provide standardized, field-proven protocols for the characterization of this compound.
Identity Confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and reliable technique to confirm the presence of key functional groups, providing a molecular fingerprint. For this compound, we expect to see characteristic stretches for the N-H bonds of the primary amine salt, C-F bonds of the trifluoromethyl group, and vibrations from the substituted aromatic ring.
Protocol: FTIR Analysis (KBr Pellet)
-
Preparation: Gently grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Scan: Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.
-
Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the compound's functional groups.
Purity and Assay by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The method separates the main component from any impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The use of a C18 column is ideal for retaining the moderately lipophilic molecule, while an acidic mobile phase modifier (e.g., trifluoroacetic acid) ensures the amine remains protonated, leading to sharp, symmetrical peaks. UV detection is highly effective due to the presence of the phenyl chromophore.
Protocol: RP-HPLC Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to create a 0.5 mg/mL stock solution.
Workflow Diagram: HPLC Purity Assessment
Caption: Standard workflow for determining compound purity via RP-HPLC.
Role in Synthetic Chemistry and Drug Development
This compound is primarily utilized as a versatile intermediate in multi-step organic syntheses. The primary amine functional group serves as a reactive handle for a wide array of chemical transformations, most commonly:
-
Amide Bond Formation: Coupling with carboxylic acids or acyl chlorides to form amides, a ubiquitous linkage in pharmaceuticals.
-
Reductive Amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines.
-
N-Arylation/N-Alkylation: Forming C-N bonds to build more complex molecular architectures.
The presence of a chiral center at the carbon bearing the amine group also makes it a valuable precursor for the synthesis of enantiomerically pure target molecules, which is often a regulatory requirement for chiral drugs.
Diagram: Role as a Synthetic Building Block
Caption: The compound's central role as an intermediate in chemical synthesis.
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from its unique combination of fluorinated motifs. Its physicochemical profile—characterized by moderate lipophilicity, good aqueous solubility as a salt, and a reactive primary amine—makes it an ideal building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. The standardized analytical protocols provided in this guide offer a robust framework for ensuring its quality and consistency in demanding research and development applications.
References
- 1. chemscene.com [chemscene.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylaminehydrochloride CAS#: 1185302-13-9 [chemicalbook.com]
- 4. labshake.com [labshake.com]
- 5. This compound,1185302-13-9-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 6. eMolecules 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine, HCl | 1185302-13-9 | Fisher Scientific [fishersci.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. scbt.com [scbt.com]
- 9. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Phenethylamines
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] Within this landscape, the substituted phenethylamine scaffold remains a privileged structure, forming the basis of numerous psychoactive drugs and central nervous system (CNS) agents.[2] The convergence of these two powerful motifs gives rise to fluorinated phenethylamines, a class of compounds with significant potential in drug discovery. This guide provides a comprehensive technical overview of a specific and valuable member of this class: 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride. This molecule serves as a critical chiral building block and intermediate for the synthesis of complex bioactive molecules, particularly those targeting neurological pathways.[3][4]
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in a research and development setting.
Nomenclature and CAS Number Identification
This compound is a chiral compound, and its stereochemistry is a critical determinant of its biological activity. It is essential to distinguish between the racemic mixture and its individual enantiomers, each identified by a unique CAS (Chemical Abstracts Service) number.
| Form | Chemical Name | CAS Number |
| Racemate | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride | 1185302-13-9[5][6], 886368-11-2[7][8] |
| (R)-enantiomer | (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride | 1391527-41-5 |
| (S)-enantiomer | (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride | 1391436-37-5 |
Note: The existence of multiple CAS numbers for the racemate is common, often due to different suppliers registering the compound independently.
Core Chemical Structure and Properties
The molecule's structure features a phenyl ring substituted with a fluorine atom at the meta-position, and an ethylamine side chain with a trifluoromethyl group at the alpha-carbon. This specific arrangement of fluorine atoms imparts unique electronic and steric properties.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClF₄N | [5] |
| Molecular Weight | 229.60 g/mol | [5][9] |
| Appearance | White to off-white solid | [3] |
| Storage | Store at room temperature, keep dry and cool | [5] |
Computed Physicochemical Data:
| Parameter | Value | Significance in Drug Discovery |
| LogP | 2.8096 | Indicates moderate lipophilicity, suggesting potential for good absorption and membrane permeability.[5] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests a high probability of penetrating the blood-brain barrier (BBB), a critical factor for CNS-targeting drugs.[5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
Part 2: Synthesis and Characterization
The synthesis of highly fluorinated chiral amines is a non-trivial process that requires specialized reagents and reaction conditions. Understanding the synthetic route is crucial for process optimization, impurity profiling, and scale-up.
Retrosynthetic Analysis and Key Precursors
A logical synthetic approach to 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine originates from readily available starting materials. The key transformations involve the formation of the carbon-nitrogen bond and the introduction of the trifluoromethyl group.
Caption: Retrosynthetic pathway for the target compound.
Exemplary Synthesis Protocol
While proprietary industrial methods may vary, a common academic and research-scale approach involves the nucleophilic trifluoromethylation of an imine precursor.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-fluorobenzaldehyde in a suitable solvent such as toluene.
-
Add an equimolar amount of an ammonia source, like ammonium hydroxide, and a catalytic amount of a mild acid.
-
Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the N-benzylidene-3-fluoroaniline intermediate. The reaction progress can be monitored by TLC or GC-MS.
Step 2: Nucleophilic Trifluoromethylation
-
Cool the reaction mixture containing the crude imine to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a trifluoromethylating agent, such as (Trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as Ruppert's reagent, along with a fluoride initiator (e.g., tetrabutylammonium fluoride - TBAF).
-
Allow the reaction to stir at low temperature and then warm to room temperature slowly over several hours. This step is critical as the addition of the CF₃ group creates the chiral center. For enantioselective synthesis, a chiral catalyst would be employed at this stage.
Step 3: Hydrolysis and Work-up
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free amine, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude free amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the methine proton (CH-NH₂), and the amine protons. The coupling between the methine proton and the adjacent trifluoromethyl group is a key diagnostic feature.
-
¹⁹F NMR: This is a powerful tool for fluorinated compounds. Two distinct signals are expected: one for the single fluorine atom on the phenyl ring and another for the trifluoromethyl (CF₃) group.[10][11] The chemical shifts and coupling constants provide unambiguous structural confirmation.[10][11]
-
¹³C NMR: Will show the expected number of carbon signals, with the carbons attached to fluorine exhibiting characteristic C-F coupling.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the molecular ion peak for the free amine [M+H]⁺ at approximately 194.06 m/z.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the amine group, C-F stretches for the fluoro substituents, and aromatic C-H and C=C bands.
Part 3: Role in Drug Development and Medicinal Chemistry
The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is designed to be incorporated into larger molecules to impart desirable pharmacological properties.
The "Fluorine Advantage" in Neuropharmacology
The introduction of fluorine, particularly the trifluoromethyl group, can have profound effects on a drug molecule's profile:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can increase the drug's half-life and bioavailability.
-
Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.[1]
-
Receptor Binding: The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger or more selective interactions with target receptors through dipole-dipole or hydrogen bonding interactions.
Potential Therapeutic Applications and Signaling Pathways
Substituted phenethylamines are well-known to interact with monoamine neurotransmitter systems.[2] Compounds derived from this scaffold could potentially modulate:
-
Serotonin (5-HT) Receptors: As selective serotonin reuptake inhibitors (SSRIs) or direct receptor agonists/antagonists.[4]
-
Dopamine (DA) Receptors: As agents for treating conditions like Parkinson's disease or ADHD.[9]
-
Norepinephrine (NE) Receptors: For applications in treating depression or ADHD.
The specific substitution pattern of this compound makes it a valuable building block for creating libraries of compounds to screen against these and other CNS targets. A patent for the drug Fenfluramine, which also contains a 3-(trifluoromethyl)phenyl group, details a synthetic route involving the reductive amination of a corresponding ketone, highlighting the industrial relevance of this structural motif.[12][13]
Caption: Potential mechanisms of action for drugs derived from the scaffold.
Part 4: Safety, Handling, and Storage
As a research chemical, proper handling of this compound is paramount to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, related trifluoromethylated anilines and amines are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.
-
GHS Pictograms: GHS07 (Exclamation Mark) for irritation is commonly associated with similar compounds.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Mandatory PPE:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Compatible, chemical-resistant gloves (e.g., nitrile). A lab coat is required.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
-
Stability: The compound is stable under recommended storage conditions. As a hydrochloride salt, it is generally less volatile and easier to handle than the corresponding free amine.
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound,1185302-13-9-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 7. 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine | CymitQuimica [cymitquimica.com]
- 8. [ 886368-11-2] 2,2,2-TRIFLUORO-1-(3-FLUOROPHENYL)ETHANAMINE_高纯度试剂_分析试剂、标准品_科研试剂_供应_新生物 [cnbio.net]
- 9. scbt.com [scbt.com]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
- 13. EP3393655B1 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Molecular Structure of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride (CAS No. 1185302-13-9), a compound of significant interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental data for this specific salt, this guide integrates foundational chemical principles, data from closely related analogs, and computational modeling to present a robust and scientifically grounded exploration of its structural and electronic properties. The document covers its core chemical identity, a proposed synthetic pathway, predicted spectroscopic data (¹H, ¹³C, and ¹⁹F NMR; IR; Mass Spectrometry), a detailed structural elucidation including conformational analysis, and an expert discussion on the influence of its fluoro and trifluoromethyl substituents on reactivity and potential biological activity. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel fluorinated pharmaceutical intermediates.
Introduction: The Significance of Fluorination in Modern Drug Design
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties and steric demands of fluorine and fluorinated groups, such as the trifluoromethyl (CF₃) moiety, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] The subject of this guide, this compound, embodies this principle, featuring both an aromatic fluorine substituent and an aliphatic trifluoromethyl group. Understanding the intricate details of its molecular structure is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents.
Core Molecular Identity
This compound is a hydrochloride salt of a fluorinated phenethylamine derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride | [1][4] |
| CAS Number | 1185302-13-9 | [1] |
| Molecular Formula | C₈H₈ClF₄N | [1][4] |
| Molecular Weight | 229.60 g/mol | [1][4] |
| Physical Form | Solid/Powder | [5] |
| Storage | Room temperature, dry and cool conditions | [1] |
Proposed Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
Caption: Proposed four-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Imine Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluorobenzaldehyde (1.0 eq), benzylamine (1.0 eq), and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more is formed.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude N-(3-fluorobenzylidene)-1-phenylmethanamine. This intermediate is often used in the next step without further purification.
Causality: The formation of the imine is a reversible condensation reaction. The removal of water via a Dean-Stark trap drives the equilibrium towards the product, ensuring a high yield of the imine intermediate.
Step 2: Nucleophilic Trifluoromethylation
-
Dissolve the crude imine from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) (1.2 eq).
-
Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Causality: The Ruppert-Prakash reagent serves as a nucleophilic trifluoromethyl anion equivalent. The fluoride catalyst activates the silicon-carbon bond, facilitating the addition of the CF₃ group to the electrophilic carbon of the imine.
Step 3: Deprotection via Hydrogenolysis
-
Dissolve the product from Step 2 in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the free amine.
Causality: Catalytic hydrogenation is a standard and clean method for the cleavage of a benzyl group from a nitrogen atom. The palladium catalyst facilitates the addition of hydrogen across the C-N bond, releasing toluene as a byproduct.
Step 4: Hydrochloride Salt Formation
-
Dissolve the free amine from Step 3 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Causality: The basic amine readily reacts with the strong acid (HCl) to form the stable and often crystalline hydrochloride salt, which is typically easier to handle and purify than the free base.
Spectroscopic Characterization (Predicted)
Given the absence of published experimental spectra for this compound, the following data is predicted based on computational modeling (using DFT methods such as B3LYP with a suitable basis set like 6-31+G(d,p)) and analysis of structurally similar compounds.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| NH₃⁺ | 8.5 - 9.5 | Broad singlet | - |
| Aromatic CH | 7.2 - 7.6 | Multiplet | |
| Benzylic CH | ~4.5 | Quartet | ³J(H,F) ≈ 7-8 Hz |
| CH₃ (if present) | - | - | - |
Rationale:
-
The NH₃⁺ protons are expected to be deshielded due to the positive charge and will likely appear as a broad singlet due to exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom.
-
The aromatic protons will appear as a complex multiplet due to splitting by each other and by the aromatic fluorine atom.
-
The benzylic proton is significantly deshielded by the adjacent nitrogen and trifluoromethyl group. It is expected to be a quartet due to coupling with the three fluorine atoms of the CF₃ group.
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic C-F | 160 - 165 | Doublet | ¹J(C,F) ≈ 240-250 Hz |
| Aromatic CH | 115 - 135 | Singlets and Doublets | ²J(C,F), ³J(C,F) ≈ 5-25 Hz |
| Aromatic C-C | 135 - 140 | Doublet | ²J(C,F) ≈ 20-30 Hz |
| Benzylic CH | 60 - 65 | Quartet | ²J(C,F) ≈ 30-35 Hz |
| CF₃ | 120 - 125 | Quartet | ¹J(C,F) ≈ 280-290 Hz |
Rationale:
-
The carbon atoms are influenced by the electronegativity of the fluorine substituents, leading to characteristic chemical shifts and C-F coupling.
-
The aromatic C-F carbon will show a large one-bond coupling constant.
-
The other aromatic carbons will exhibit smaller two- and three-bond couplings to the fluorine.
-
The benzylic carbon will be split into a quartet by the three fluorine atoms of the CF₃ group.
-
The CF₃ carbon will also be a quartet with a very large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic F | -110 to -115 | Multiplet |
| CF₃ | -70 to -75 | Doublet |
Rationale:
-
¹⁹F NMR is highly sensitive to the electronic environment.
-
The aromatic fluorine chemical shift is typical for a fluorine atom on a benzene ring.
-
The trifluoromethyl group will appear at a characteristic upfield position and will be split into a doublet by the adjacent benzylic proton.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (NH₃⁺) | 2800 - 3200 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch (Aromatic) | 1100 - 1250 |
| C-F Stretch (CF₃) | 1100 - 1350 (strong, multiple bands) |
Rationale: The IR spectrum is expected to be dominated by the broad N-H stretching of the ammonium salt and the very strong C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (MS)
| Ion | Predicted m/z |
| [M+H]⁺ (Free Base) | 194.0587 |
| [M-H]⁻ (Free Base) | 192.0442 |
Rationale: In a typical electrospray ionization (ESI) mass spectrum, the hydrochloride salt will dissociate, and the free amine will be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The predicted fragmentation pattern would likely involve the loss of the CF₃ group.
Molecular Structure Elucidation
Connectivity and Core Geometry
The fundamental structure consists of a 3-fluorophenyl ring attached to an ethylamine backbone. The ethylamine is substituted at the benzylic position (C1) with a trifluoromethyl group. In the hydrochloride salt, the amine nitrogen is protonated to form an ammonium cation, with a chloride anion providing the counterion.
Conformational Analysis and Stereoelectronics
The presence of the bulky and electron-withdrawing trifluoromethyl group significantly influences the conformational preferences around the C1-C2 bond. Rotation around this bond is expected to be sterically hindered.
References
- 1. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
- 5. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Guide to 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride: A Key Intermediate in Pharmaceutical Development
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride (CAS No: 886368-11-2/1185302-13-9), a fluorinated building block of significant interest in medicinal chemistry and drug development.[1][2][3][4] The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic properties. A thorough understanding of the structural and electronic characteristics of this compound, as elucidated by spectroscopic techniques, is paramount for its effective utilization in the synthesis of novel therapeutic agents.
This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not publicly available, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive analysis.
The Structural Rationale: Why Spectroscopic Characterization is Crucial
The molecule, with a molecular formula of C8H8ClF4N and a molecular weight of approximately 229.60 g/mol , possesses several key structural features that are amenable to spectroscopic investigation.[1][2][3][4] The presence of two distinct fluorine environments (a trifluoromethyl group and a fluorine atom on the phenyl ring), a chiral center at the benzylic position, and an amine hydrochloride salt functionality all contribute to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is essential for confirming the identity, purity, and structure of the molecule during synthesis and quality control processes.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the local electronic environment of fluorine atoms in this molecule.
The proton NMR spectrum is expected to provide key information about the number and connectivity of non-equivalent protons. The predicted chemical shifts (δ) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) are as follows:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | - | The acidic protons of the ammonium salt are typically broad and exchangeable. |
| Aromatic Protons | 7.2 - 7.8 | Multiplet | The four protons on the 3-fluorophenyl ring will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. | |
| Benzylic Proton (-CH) | 4.8 - 5.2 | Quartet | J(H,F) ≈ 7-8 Hz | The benzylic proton is coupled to the three fluorine atoms of the trifluoromethyl group, resulting in a quartet. |
Note: The exact chemical shifts can be influenced by solvent and concentration.
The carbon NMR spectrum will reveal the number of unique carbon environments. Due to the fluorine substituents, significant C-F coupling will be observed.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| Aromatic Carbons | 110 - 165 | Multiplets | The six aromatic carbons will show complex splitting due to one- and multi-bond couplings to the fluorine atom on the ring. The carbon directly attached to the fluorine will exhibit a large ¹J(C,F) coupling. | |
| -CF₃ | 120 - 125 | Quartet | ¹J(C,F) ≈ 280-290 Hz | The trifluoromethyl carbon will appear as a quartet due to the one-bond coupling to the three fluorine atoms. |
| Benzylic Carbon (-CH) | 55 - 60 | Quartet | ²J(C,F) ≈ 30-35 Hz | The benzylic carbon will be split into a quartet by the three fluorine atoms of the adjacent trifluoromethyl group. |
Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| -CF₃ | -70 to -75 | Doublet | J(F,H) ≈ 7-8 Hz | The three equivalent fluorine atoms of the trifluoromethyl group will be split into a doublet by the adjacent benzylic proton. |
| Ar-F | -110 to -115 | Multiplet | The single fluorine atom on the aromatic ring will show complex coupling to the aromatic protons. |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The analysis will be based on characteristic vibrational frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| N-H Stretch | 3000 - 3300 (broad) | Strong | Stretching vibration of the ammonium (-NH₃⁺) group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak | Stretching vibration of the benzylic C-H bond. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring. |
| C-F Stretch | 1100 - 1350 | Strong | Stretching vibrations of the C-F bonds in the trifluoromethyl group and on the aromatic ring. These are often strong and characteristic absorptions. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique.
-
Expected Molecular Ion: The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated molecule (the free amine), [M+H]⁺, at an m/z corresponding to the molecular weight of the free base (C₈H₇F₄N), which is approximately 194.06.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion is expected to involve the loss of the trifluoromethyl group (-CF₃) and cleavage of the benzylic C-C bond, leading to characteristic fragment ions.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to this compound.
NMR Spectroscopy Workflow
Caption: Generalized workflow for NMR data acquisition and analysis.
IR Spectroscopy (FTIR-ATR) Protocol
Caption: Standard procedure for FTIR-ATR data collection.
Mass Spectrometry (ESI-MS) Protocol
Caption: General workflow for ESI-MS analysis.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data serve as a valuable reference for scientists engaged in the synthesis, purification, and application of this important fluorinated building block. While the presented data is based on sound chemical principles and analysis of analogous structures, experimental verification remains the gold standard. Future work should focus on the acquisition and publication of the experimental spectra to further validate and refine the interpretations presented herein. The continued exploration and characterization of such fluorinated intermediates will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals.
References
The Strategic Role of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within the diverse landscape of fluorinated building blocks, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride has emerged as a scaffold of significant interest. This technical guide provides an in-depth analysis of its synthesis, physicochemical characteristics, and its multifaceted role as a critical intermediate in the design and development of novel therapeutic agents. We will explore the underlying principles that make this molecule a valuable asset in drug discovery, with a particular focus on its application in the synthesis of enzyme inhibitors and agents targeting the central nervous system.
Introduction: The Fluorine Advantage in Drug Design
The introduction of fluorine atoms into small molecules can profoundly influence their metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] The trifluoromethyl group (CF3), in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance binding interactions with biological targets.[3] The presence of a trifluoromethyl group can significantly alter the conformational preferences of a molecule, often leading to improved potency and selectivity.[1] This guide focuses on the specific contributions of the this compound scaffold, a molecule that synergistically combines the benefits of a trifluoroethyl group with a fluorinated phenyl ring.
Physicochemical Properties and Structural Features
The unique properties of this compound stem from its distinct structural components.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClF₄N | [4] |
| Molecular Weight | 229.60 g/mol | [4] |
| CAS Number | 1185302-13-9 | [4] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Solubility | Soluble in water, poorly soluble in organic solvents | [5] |
The trifluoromethyl group imparts high lipophilicity, which can enhance membrane permeability and bioavailability. The fluorine atom on the phenyl ring further modulates the electronic properties of the aromatic system, influencing its interactions with target proteins. The primary amine group serves as a key functional handle for further chemical modifications and is crucial for forming interactions with biological targets.
Synthesis of this compound
The synthesis of chiral 1-aryl-2,2,2-trifluoroethylamines is a critical step in accessing this valuable building block. A common and effective strategy involves the asymmetric addition of organometallic reagents to chiral N-sulfinylimines.
Experimental Protocol: Asymmetric Synthesis
A robust method for the asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines has been reported, which can be adapted for the synthesis of the 3-fluorophenyl analog. This protocol involves the diastereoselective addition of an aryllithium reagent to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide.
Step 1: Formation of the N-tert-butanesulfinamide Imine
-
Condensation of N-tert-butanesulfinamide with trifluoroacetaldehyde hydrate affords the corresponding 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. This intermediate is typically used without isolation.
Step 2: Diastereoselective Arylation
-
The in-situ generated imine is then reacted with the desired aryllithium reagent (in this case, 3-fluorophenyllithium, prepared from 3-bromofluorobenzene and n-butyllithium). This addition proceeds with high diastereoselectivity to yield the corresponding sulfinamide adduct.
Step 3: Deprotection to the Hydrochloride Salt
-
Acidic methanolysis of the sulfinamide adduct cleaves the sulfinyl group to provide the free amine.
-
Subsequent treatment with hydrochloric acid yields the desired 1-aryl-2,2,2-trifluoroethylamine hydrochloride salt.
Caption: Asymmetric Synthesis Workflow.
Role in Medicinal Chemistry: A Versatile Building Block
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the strategic combination of its structural features.
Application in the Synthesis of Enzyme Inhibitors
The trifluoroethylamine moiety is recognized as a valuable amide isostere, offering improved metabolic stability compared to a native amide bond. This makes it an attractive component in the design of enzyme inhibitors, where proteolytic degradation can be a significant challenge. The 3-fluorophenyl group can engage in specific interactions within the enzyme's active site, such as halogen bonding or favorable electrostatic interactions, thereby enhancing binding affinity and selectivity.
A Scaffold for Central Nervous System (CNS) Drug Discovery
Substituted phenethylamines are a well-established class of compounds with a wide range of activities in the central nervous system. The incorporation of the trifluoromethyl group can significantly impact the lipophilicity and brain penetration of these molecules, crucial parameters for CNS drug candidates. The fluorine atom on the phenyl ring can further fine-tune the pharmacological profile, potentially leading to agents with improved efficacy and reduced off-target effects. While direct evidence for the use of this compound in CNS drug development is emerging, its structural alerts point towards its potential in developing novel treatments for neurological and psychiatric disorders.
Future Perspectives
The continued exploration of fluorinated building blocks in drug discovery is a testament to their profound impact on medicinal chemistry. This compound represents a prime example of a strategically designed intermediate with significant potential. Future research will likely focus on:
-
Elucidation of Specific Biological Targets: Identifying the specific enzymes and receptors that can be effectively targeted by derivatives of this scaffold.
-
Expansion of Synthetic Methodologies: Developing more efficient and scalable synthetic routes to access this and related chiral amines.
-
Structure-Activity Relationship (SAR) Studies: Systematically exploring the impact of modifications to both the aromatic ring and the ethylamine backbone to optimize pharmacological activity.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a trifluoroethyl group and a fluorinated phenyl ring provides a powerful platform for the design of novel therapeutic agents with enhanced metabolic stability, binding affinity, and CNS penetration. As our understanding of the nuanced roles of fluorine in drug design continues to grow, the importance of intermediates like this will undoubtedly expand, paving the way for the development of next-generation medicines.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
The Enigmatic Potential of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling a Scaffold of Neuromodulatory Promise
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into small molecule scaffolds has emerged as a paramount strategy for optimizing pharmacokinetic and pharmacodynamic properties. The phenethylamine backbone, a privileged structure in neuropharmacology, serves as a foundational template for numerous psychoactive and therapeutic agents. This guide delves into the untapped potential of a unique intersection of these two concepts: 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride and its derivatives. While direct biological data on this specific entity remains nascent, a comprehensive analysis of its structural congeners allows for a well-reasoned projection of its biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a roadmap for the synthesis, characterization, and biological evaluation of this promising class of compounds. We will explore the hypothetical, yet scientifically grounded, potential of these molecules as modulators of key central nervous system targets, namely monoamine oxidase (MAO) and the dopamine transporter (DAT).
Section 1: The Scientific Rationale - Deconstructing the Molecule for Predicted Activity
The structure of this compound offers several key features that suggest a high probability of interaction with monoaminergic systems.
-
The Phenethylamine Core: This fundamental structure is a well-established pharmacophore that mimics endogenous neurotransmitters like dopamine, norepinephrine, and serotonin. This mimicry allows phenethylamine derivatives to interact with the transporters and enzymes that regulate the synaptic concentrations of these crucial signaling molecules.
-
α-Trifluoromethyl Group: The presence of a trifluoromethyl group at the alpha position is anticipated to significantly impact the molecule's metabolic stability. This is due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic degradation, particularly by monoamine oxidase (MAO), compared to a corresponding methyl or hydrogen substituent. This increased metabolic stability can lead to a longer duration of action in vivo.
-
3-Fluoro Substitution on the Phenyl Ring: Halogenation of the phenyl ring in phenethylamine derivatives is a common strategy to modulate receptor affinity and selectivity. The fluorine atom at the meta-position can alter the electronic properties of the aromatic ring and influence interactions with the binding pockets of target proteins.
Based on these structural attributes and the wealth of literature on related compounds, we can formulate two primary hypotheses for the biological activity of this compound and its derivatives:
-
Monoamine Oxidase (MAO) Inhibition: The core phenethylamine structure is a known substrate and inhibitor of MAO. The α-trifluoromethyl group may confer potent and potentially selective inhibitory activity against one or both isoforms of MAO (MAO-A and MAO-B). Inhibition of MAO leads to increased synaptic levels of monoamine neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.
-
Dopamine Transporter (DAT) Inhibition: Phenethylamine derivatives are known to bind to and inhibit the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft. This leads to elevated extracellular dopamine levels and increased dopaminergic signaling. The specific substitution pattern of the target molecule could fine-tune its affinity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).
The following sections will provide the practical framework to investigate these hypotheses, from the synthesis of a diverse library of derivatives to their comprehensive biological evaluation.
Section 2: Synthetic Strategies for Derivative Library Generation
A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of a lead compound. This requires the synthesis of a library of derivatives with targeted modifications. Here, we outline robust protocols for the synthesis of the core scaffold and its subsequent derivatization.
Synthesis of the Core Scaffold: (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride
A reliable method for the asymmetric synthesis of the core amine involves the diastereoselective addition of an organometallic reagent to a chiral sulfinamide-derived imine.
Protocol 2.1: Asymmetric Synthesis of the Core Amine [1]
-
Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), combine (S)-N-tert-butanesulfinamide (1.0 equiv.) and trifluoroacetaldehyde hydrate (1.2 equiv.) in an anhydrous solvent such as dichloromethane (DCM). Add a dehydrating agent like titanium (IV) ethoxide (1.5 equiv.). Stir the reaction at room temperature for 4-6 hours until imine formation is complete, as monitored by thin-layer chromatography (TLC).
-
Organometallic Addition: In a separate flame-dried flask, prepare the 3-fluorophenyl Grignard reagent by reacting 1-bromo-3-fluorobenzene (1.5 equiv.) with magnesium turnings (1.6 equiv.) in anhydrous tetrahydrofuran (THF). Cool the imine solution from step 1 to -78 °C and slowly add the freshly prepared Grignard reagent. Stir the reaction at -78 °C for 3-4 hours.
-
Work-up and Deprotection: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude product in methanol and add a solution of hydrochloric acid in methanol (e.g., 2 M). Stir for 1 hour at room temperature to effect deprotection.
-
Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system like ethanol/ether to yield (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride as a white solid.
Generation of Derivatives: N-Alkylation and N-Acylation
To explore the SAR of the amine moiety, a series of N-alkyl and N-acyl derivatives should be synthesized.
Protocol 2.2: N-Alkylation of the Core Amine
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as acetonitrile, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 equiv.) to liberate the free amine.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 equiv.) to the reaction mixture.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2.3: N-Acylation of the Core Amine
-
Reaction Setup: Dissolve this compound (1.0 equiv.) and a non-nucleophilic base such as DIPEA (2.2 equiv.) in anhydrous DCM.
-
Acylation: Cool the solution to 0 °C and add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic anhydride) (1.1 equiv.) dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting amide can be purified by column chromatography or recrystallization.
Section 3: In Vitro Biological Evaluation
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols detail the primary in vitro assays to test the hypotheses of MAO and DAT inhibition, as well as to assess general cytotoxicity.
Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine the inhibitory potency of the synthesized compounds against the two isoforms of MAO, MAO-A and MAO-B.
Protocol 3.1: Fluorometric MAO Inhibition Assay
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or p-tyramine), and a detection reagent that measures the production of hydrogen peroxide, a byproduct of the MAO reaction.
-
Compound Incubation: In a 96-well microplate, add the test compounds at various concentrations. Include wells for a positive control inhibitor (e.g., clorgyline for MAO-A and selegiline for MAO-B) and a negative control (vehicle).
-
Enzyme Reaction: Add the MAO enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.
-
Initiation and Detection: Initiate the enzymatic reaction by adding the substrate. Incubate for a specific time (e.g., 60 minutes) at 37 °C. Stop the reaction and add the detection reagent.
-
Data Analysis: Measure the fluorescence using a microplate reader. The percentage of inhibition is calculated relative to the vehicle control, and IC50 values (the concentration of inhibitor that causes 50% inhibition) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Dopamine Transporter (DAT) Uptake Assay
This assay will measure the ability of the compounds to inhibit the reuptake of dopamine by the dopamine transporter.
Protocol 3.2: Radioligand DAT Uptake Assay
-
Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells. Culture the cells to an appropriate confluency in 96-well plates.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compounds for a set time (e.g., 10-20 minutes) at 37 °C. Include wells for a known DAT inhibitor (e.g., GBR 12909) as a positive control and a vehicle control.
-
Uptake Initiation: Initiate dopamine uptake by adding a solution containing a low concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
Uptake Termination and Lysis: After a short incubation period (e.g., 10 minutes) at 37 °C, terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.
-
Quantification and Data Analysis: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter. Calculate the percentage of inhibition of dopamine uptake for each compound concentration and determine the IC50 values.
In Vitro Cytotoxicity Assay
It is essential to assess the general toxicity of the synthesized compounds to ensure that the observed effects on MAO or DAT are not due to non-specific cytotoxicity.
Protocol 3.3: MTT Assay for Cell Viability
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Section 4: Computational Approaches for Lead Optimization
In modern drug discovery, in silico methods are invaluable for prioritizing compounds for synthesis and testing, as well as for predicting potential liabilities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Once a dataset of biological activity (e.g., IC50 values for MAO or DAT inhibition) is generated for the synthesized library of derivatives, QSAR models can be developed. These models mathematically correlate the structural features of the molecules with their biological activity. This can help in understanding the key molecular properties that drive potency and selectivity, and in designing new derivatives with improved activity.
Molecular Docking
Molecular docking simulations can provide insights into the binding modes of the most active compounds within the active sites of MAO-A, MAO-B, and DAT. This structural information can explain the observed SAR and guide the design of new derivatives with enhanced interactions with the target proteins.
In Silico ADMET Prediction
Predictive toxicology models can be used to assess the potential absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed compounds.[1][2] These computational tools can help to identify compounds with potential liabilities early in the discovery process, allowing for their deprioritization or redesign.
Section 5: Data Presentation and Interpretation
To facilitate the analysis of the generated data, it is crucial to present it in a clear and organized manner.
Table 1: Synthesized Derivatives and their Predicted and Experimental Biological Activities
| Compound ID | R Group (N-substitution) | Predicted MAO-A IC50 (µM) | Experimental MAO-A IC50 (µM) | Predicted MAO-B IC50 (µM) | Experimental MAO-B IC50 (µM) | Predicted DAT IC50 (µM) | Experimental DAT IC50 (µM) | Cytotoxicity CC50 (µM) |
| Core | -H | |||||||
| Deriv-01 | -CH₃ | |||||||
| Deriv-02 | -CH₂CH₃ | |||||||
| Deriv-03 | -CH₂Ph | |||||||
| Deriv-04 | -C(O)CH₃ | |||||||
| Deriv-05 | -C(O)Ph | |||||||
| ... | ... |
Section 6: Visualizing Workflows and Pathways
To provide a clear visual representation of the proposed research plan and the underlying biological rationale, the following diagrams have been generated using Graphviz.
Caption: A comprehensive workflow for the discovery and optimization of novel neuromodulators.
Caption: Putative mechanisms of action at the dopaminergic synapse.
Conclusion and Future Directions
The exploration of this compound and its derivatives represents a promising frontier in the quest for novel neuromodulatory agents. The strategic combination of a privileged phenethylamine scaffold with key fluorination offers a compelling rationale for investigating its potential as a monoamine oxidase inhibitor and/or a dopamine transporter ligand. The experimental and computational workflows detailed in this guide provide a robust framework for elucidating the structure-activity relationships within this chemical series. Successful execution of this research program could lead to the identification of novel lead compounds for the development of therapeutics for a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and attention-deficit/hyperactivity disorder. The journey from a hypothetical molecule to a potential therapeutic is arduous, but the scientific foundation for this particular class of compounds is undeniably strong, warranting dedicated investigation.
References
The Strategic Application of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride in Modern Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. The biological activity of a chiral molecule is often confined to a single enantiomer, rendering the development of robust and efficient asymmetric syntheses a critical endeavor. Within the arsenal of chiral building blocks, fluorinated amines have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered pKa values. This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride, a versatile and highly valuable chiral building block, from its synthesis and resolution to its strategic application in asymmetric transformations.
The Significance of Fluorinated Chiral Amines: A Privileged Scaffold
The introduction of a trifluoromethyl group (CF3) at the α-position of an amine profoundly influences its steric and electronic properties. The strong electron-withdrawing nature of the CF3 group lowers the basicity of the amine, which can be advantageous in modulating drug-receptor interactions and improving oral bioavailability. Furthermore, the CF3 group can enhance the metabolic stability of adjacent functionalities by blocking potential sites of oxidation. When combined with the chirality of the amine, these features make α-trifluoromethylamines highly sought-after synthons for the construction of complex, biologically active molecules. This compound stands out as a particularly useful building block due to the presence of an additional fluorine atom on the phenyl ring, offering another point for modifying molecular interactions and properties.
Synthesis and Chiral Resolution: Accessing the Enantiopure Building Block
The journey to utilizing this powerful chiral building block begins with its synthesis and subsequent resolution into its constituent enantiomers. The process is a multi-step sequence that requires careful execution and optimization.
Synthesis of Racemic 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine
The most common and efficient route to the racemic amine is a two-step process starting from 3-fluorobromobenzene.
Step 1: Synthesis of the Precursor Ketone
The first step involves the synthesis of the key intermediate, 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone. This is typically achieved via a Grignard reaction between 3-fluorophenylmagnesium bromide and a trifluoroacetylating agent, such as ethyl trifluoroacetate.
Experimental Protocol: Synthesis of 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings (1.2 eq.) are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-fluorobromobenzene (1.0 eq.) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Trifluoroacetylation: The Grignard solution is cooled to 0 °C in an ice bath. A solution of ethyl trifluoroacetate (1.1 eq.) in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone as a colorless oil.
Step 2: Reductive Amination
The synthesized ketone is then converted to the racemic amine via reductive amination. This transformation involves the formation of an imine intermediate, which is subsequently reduced to the amine. Various reducing agents can be employed, with sodium borohydride being a common and cost-effective choice.
Experimental Protocol: Synthesis of Racemic 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine
-
Imine Formation: To a solution of 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone (1.0 eq.) in methanol, ammonium acetate (10 eq.) is added. The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.
-
Reduction: The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 eq.) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The methanol is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Salt Formation: The crude amine is dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield racemic this compound.
Chiral Resolution via Diastereomeric Salt Formation
With the racemic amine hydrochloride in hand, the next critical step is the separation of the enantiomers. Classical resolution through the formation of diastereomeric salts with a chiral resolving agent is a robust and scalable method.[1] O,O'-Dibenzoyl-L-tartaric acid is a highly effective resolving agent for this class of amines.[2]
Experimental Protocol: Chiral Resolution of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine
-
Liberation of the Free Amine: Racemic this compound is treated with an aqueous solution of sodium hydroxide to liberate the free amine, which is then extracted into an organic solvent like dichloromethane. The organic layer is dried and concentrated.
-
Diastereomeric Salt Formation: The racemic free amine (1.0 eq.) is dissolved in a suitable solvent, such as a mixture of ethanol and water. In a separate flask, O,O'-dibenzoyl-L-tartaric acid (0.5 eq.) is dissolved in the same solvent system, with gentle heating if necessary. The two solutions are mixed and allowed to cool slowly to room temperature.
-
Crystallization and Isolation: The less soluble diastereomeric salt will preferentially crystallize. The crystallization process can be monitored by polarimetry to determine the optical purity of the mother liquor. Once the crystallization is complete, the solid is collected by filtration, washed with a small amount of the cold solvent mixture, and dried.
-
Liberation of the Enantiopure Amine: The isolated diastereomeric salt is suspended in water and treated with a base (e.g., NaOH solution) to liberate the enantiopure free amine.[1] The amine is extracted with an organic solvent, and the organic layer is dried and concentrated.
-
Formation of the Hydrochloride Salt: The enantiopure amine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of HCl in the same solvent is added to precipitate the desired enantiomer of this compound. The enantiomeric excess (ee) of the final product should be determined by chiral HPLC.
| Parameter | Typical Conditions |
| Resolving Agent | O,O'-Dibenzoyl-L-tartaric acid |
| Stoichiometry (Amine:Acid) | 2:1 |
| Solvent System | Ethanol/Water or Methanol/Water |
| Crystallization Temperature | Slow cooling from reflux to room temperature |
| Expected Outcome | Preferential crystallization of one diastereomeric salt |
Table 1: Key Parameters for Chiral Resolution
Applications in Asymmetric Synthesis: A Powerful Chiral Auxiliary
The true value of enantiopure this compound lies in its application as a chiral auxiliary or a precursor to chiral ligands and catalysts. Its unique structural features can be leveraged to induce high levels of stereoselectivity in a variety of chemical transformations.
As a Chiral Auxiliary in Diastereoselective Reactions
A chiral auxiliary is a temporary chiral handle that is attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved to reveal the enantiomerically enriched product. The trifluoromethyl and fluorophenyl groups of the title compound can exert significant steric and electronic influence, leading to high diastereoselectivity in reactions such as alkylations, aldol reactions, and Diels-Alder reactions.
Illustrative Example: Diastereoselective Alkylation
-
Amide Formation: The enantiopure amine is coupled with a prochiral carboxylic acid using a standard coupling agent (e.g., DCC, EDC) to form a chiral amide.
-
Enolate Formation and Alkylation: The amide is treated with a strong base (e.g., LDA) to form a chiral enolate. The steric bulk of the trifluoromethyl and fluorophenyl groups directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in a diastereomerically enriched product.
-
Auxiliary Cleavage: The newly formed chiral amide is hydrolyzed under acidic or basic conditions to release the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.
The high diastereoselectivity observed in such reactions is a direct consequence of the well-defined conformational preferences of the chiral amide enolate, which effectively shields one of its faces from electrophilic attack.
Precursor to Chiral Ligands for Asymmetric Catalysis
Enantiopure 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine serves as an excellent starting material for the synthesis of novel chiral ligands for transition metal catalysis. The amine functionality provides a convenient handle for the introduction of phosphine, oxazoline, or other coordinating groups. The resulting ligands can then be used to prepare chiral catalysts for a wide range of asymmetric transformations, including hydrogenation, hydroformylation, and C-C bond-forming reactions.
The fluorinated substituents on the ligand backbone can significantly impact the electronic properties and steric environment of the metal center, leading to enhanced catalytic activity and enantioselectivity.
Conclusion
This compound is a powerful and versatile chiral building block that offers access to a wide range of enantiomerically pure compounds. Its synthesis from readily available starting materials and its efficient resolution make it an attractive tool for both academic research and industrial applications. The unique steric and electronic properties conferred by the trifluoromethyl and fluorophenyl groups provide excellent stereocontrol in diastereoselective reactions and offer exciting opportunities for the design of novel chiral ligands and catalysts. As the demand for enantiopure pharmaceuticals and agrochemicals continues to grow, the strategic application of such well-designed chiral building blocks will undoubtedly play a pivotal role in advancing the field of asymmetric synthesis.
References
The Trifluoromethyl Moiety in Phenylethylamines: A Journey from Serendipity to Rational Design
An In-depth Technical Guide on the Discovery, History, and Core Scientific Principles of Trifluoro-Substituted Phenylethylamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into the phenylethylamine scaffold has profoundly impacted medicinal chemistry, leading to the development of significant therapeutic agents. This guide provides a comprehensive exploration of the discovery and history of trifluoro-substituted phenylethylamines, tracing their evolution from early observations of fluorine's unique properties to the rational design of highly selective neuropharmacological agents. We will delve into the pivotal roles of key compounds such as fenfluramine and fluoxetine, examining their synthesis, structure-activity relationships (SAR), and mechanisms of action. This document will further provide detailed experimental protocols and visual representations of key concepts to offer a holistic and practical resource for professionals in the field.
The Dawn of Fluorine in Medicinal Chemistry: A Paradigm Shift
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, a strategy that can dramatically alter a compound's physicochemical and biological properties.[1] The trifluoromethyl group, in particular, is a powerful tool due to its high electronegativity, metabolic stability, and lipophilicity, which can enhance a drug's potency, selectivity, and pharmacokinetic profile.[2] Early explorations into fluorinated compounds were often serendipitous, but as our understanding of fluorine's influence grew, so did its intentional application in drug discovery.
The story of trifluoro-substituted phenylethylamines is intrinsically linked to the broader history of phenylethylamine research. The parent compound, phenethylamine, and its derivatives form a vast class of psychoactive substances, including stimulants, hallucinogens, and antidepressants.[3] The initial forays into modifying this scaffold with trifluoromethyl groups were driven by the desire to modulate these psychoactive properties and to create novel therapeutic agents with improved efficacy and safety profiles.
Foundational Discoveries: Fenfluramine and the Rise of Serotonergic Agents
One of the earliest and most notable trifluoro-substituted phenylethylamines to make a significant clinical impact was fenfluramine. Developed in the early 1960s, it was first introduced in France in 1963 as an appetite suppressant.[4][5] Its synthesis and anorectic properties represented a significant step forward in the understanding of how trifluoromethyl substitution could influence the pharmacological activity of phenethylamines.
The Genesis of Fenfluramine
Fenfluramine, or N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine, emerged from research focused on creating amphetamine-like compounds with reduced stimulant effects and enhanced anorectic properties. The key structural modification was the introduction of a trifluoromethyl group at the meta-position of the phenyl ring. This strategic placement was found to significantly shift the compound's mechanism of action away from the dopaminergic stimulation characteristic of amphetamine towards a predominantly serotonergic effect.[6]
Mechanism of Action: A Serotonergic Profile
Fenfluramine and its active metabolite, norfenfluramine, are potent serotonin-releasing agents.[7] They interact with the serotonin transporter (SERT) to induce a reversal of its normal function, leading to a significant increase in extracellular serotonin levels.[7] This flood of serotonin in the synaptic cleft is believed to be the primary mechanism behind its appetite-suppressing effects. The trifluoromethyl group is crucial for this serotonergic selectivity.
Caption: Fenfluramine's Mechanism of Action at the Serotonergic Synapse.
Synthesis of Fenfluramine: A Practical Approach
The synthesis of fenfluramine has been approached through various routes, often starting from 3-(trifluoromethyl)phenyl-2-propanone. A common method involves reductive amination with ethylamine.[8]
Experimental Protocol: Reductive Amination for Fenfluramine Synthesis [7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-(trifluoromethyl)phenyl)propan-2-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add an excess of ethylamine (e.g., 2-3 eq), either as a solution in the same solvent or as a gas bubbled through the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise to control the exothermic reaction.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Quench the reaction by the slow addition of water.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
The Serotonin Revolution: The Discovery of Fluoxetine
The development of fluoxetine (Prozac) by Eli Lilly and Company in the 1970s marked a watershed moment in the treatment of depression and a significant advancement in the application of trifluoro-substituted phenylethylamines.[1][9] The story of fluoxetine is a prime example of rational drug design, building upon the growing understanding of the role of serotonin in mood disorders.
A Targeted Approach to Antidepressant Therapy
The research that led to fluoxetine began with the hypothesis that selectively inhibiting the reuptake of serotonin could be an effective and better-tolerated treatment for depression compared to the existing tricyclic antidepressants and monoamine oxidase inhibitors.[10] A team of researchers at Eli Lilly, including Bryan Molloy, Ray Fuller, and David Wong, systematically synthesized and screened a series of compounds for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.[9][10][11]
The lead compound was a phenoxy-phenyl-propylamine derivative. The introduction of a trifluoromethyl group at the para-position of the phenoxy ring proved to be a critical modification. This compound, later named fluoxetine, was found to be a potent and highly selective serotonin reuptake inhibitor (SSRI).[9]
Fluoxetine's Mechanism of Action
Fluoxetine's therapeutic effect is attributed to its ability to block the serotonin transporter (SERT), thereby increasing the concentration and duration of action of serotonin in the synaptic cleft.[12] Unlike fenfluramine, which is a serotonin releaser, fluoxetine is a reuptake inhibitor. This more nuanced modulation of the serotonergic system is thought to contribute to its antidepressant effects with a different side-effect profile.
Caption: A generalized workflow for the synthesis of trifluoro-substituted phenylethylamines.
Synthesis of Fluoxetine
The synthesis of fluoxetine has been accomplished through various routes. A common laboratory-scale synthesis involves the coupling of N-methyl-3-phenyl-3-hydroxypropylamine with 4-chlorobenzotrifluoride.[13][14]
Experimental Protocol: Synthesis of Fluoxetine [13][14][15]
-
Preparation of the Amino Alcohol: (±)-N,N-dimethyl-3-phenyl-3-hydroxypropylamine can be prepared by the reduction of 3-dimethylaminopropiophenone with sodium borohydride.
-
Coupling Reaction: In a suitable reaction vessel, dissolve the amino alcohol in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to deprotonate the hydroxyl group, forming the corresponding alkoxide.
-
Aromatic Nucleophilic Substitution: Add 4-chlorobenzotrifluoride to the reaction mixture. Heat the mixture to facilitate the nucleophilic aromatic substitution reaction, where the alkoxide displaces the chloride.
-
Work-up and Purification: After the reaction is complete, cool the mixture and quench with water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The crude fluoxetine can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.
Structure-Activity Relationships (SAR) and Pharmacological Properties
The position and number of trifluoromethyl groups on the phenylethylamine ring, as well as substitutions on the side chain and amino group, have a profound impact on the pharmacological profile of these compounds.
The Importance of the Trifluoromethyl Group Position
-
Meta-Substitution: As seen with fenfluramine, a trifluoromethyl group at the meta (3-) position of the phenyl ring tends to confer selectivity for the serotonin system, often leading to potent serotonin-releasing properties.[16]
-
Para-Substitution: The para (4-) position, as in the case of the phenoxy ring of fluoxetine, is often associated with potent and selective inhibition of the serotonin transporter.[17]
-
Ortho-Substitution: Substitution at the ortho (2-) position is less common in clinically used drugs and can lead to more complex pharmacological profiles.
Caption: Structure-Activity Relationships of Trifluoro-Substituted Phenylethylamines.
Quantitative Pharmacological Data
The following table summarizes key pharmacological data for selected trifluoro-substituted phenylethylamines, illustrating the impact of structural modifications on their interaction with monoamine transporters.
| Compound | Substitution | Primary Mechanism | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |
| Fenfluramine | 3-CF₃, α-CH₃, N-Ethyl | Serotonin Releaser | ~100 | >10,000 | >10,000 |
| Fluoxetine | 4-CF₃ (on phenoxy) | SERT Inhibitor | ~1 | ~1,000 | ~200 |
| Norfenfluramine | 3-CF₃, α-CH₃ | Serotonin Releaser | ~50 | >5,000 | >5,000 |
Note: IC₅₀ values are approximate and can vary depending on the experimental conditions.
Conclusion and Future Perspectives
The journey of trifluoro-substituted phenylethylamines from the early development of fenfluramine to the rational design of fluoxetine exemplifies the power of medicinal chemistry in refining the therapeutic properties of a chemical scaffold. The strategic incorporation of the trifluoromethyl group has been instrumental in creating drugs with enhanced selectivity and improved clinical profiles.
The field continues to evolve, with ongoing research into novel fluorinated phenylethylamines with unique pharmacological properties. The principles of structure-activity relationships established through the study of these foundational compounds continue to guide the development of the next generation of central nervous system therapeutics. As our understanding of the intricate neurobiology of psychiatric and neurological disorders deepens, the targeted design of molecules like trifluoro-substituted phenylethylamines will undoubtedly play a crucial role in the future of medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. chembk.com [chembk.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents [patents.google.com]
- 10. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. graphviz.org [graphviz.org]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Utilizing 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Chiral Amines in Asymmetric Synthesis
The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is not merely an academic exercise but a critical regulatory and safety requirement. Among the arsenal of techniques for achieving enantioselectivity, classical resolution via diastereomeric salt formation remains a robust, scalable, and widely implemented strategy.[1][2]
This application note details the use of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride as a highly effective chiral resolving agent, particularly for the separation of racemic carboxylic acids. The incorporation of fluorine atoms into the chiral amine imparts unique physicochemical properties that can significantly enhance the efficiency of diastereomeric salt crystallization. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity and reactivity of nearby functional groups, while the C-F bond contributes to thermal and chemical stability. These attributes can lead to more well-defined crystalline lattices and improved separation of diastereomers.
Herein, we provide a comprehensive guide to the application of this compound in asymmetric synthesis, with a detailed protocol for the resolution of a model racemic 2-arylpropionic acid. This guide is intended to provide researchers with both the practical steps and the underlying scientific principles to successfully implement this versatile chiral resolving agent in their synthetic workflows.
Physicochemical Properties of this compound
A thorough understanding of the resolving agent's properties is paramount for procedural optimization.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClF₄N | ChemScene |
| Molecular Weight | 229.60 g/mol | ChemScene |
| Appearance | White to pale yellow crystalline powder | - |
| Solubility | Soluble in water, poorly soluble in many organic solvents | - |
| Storage | Store at room temperature, keep dry and cool | ChemScene |
Core Principle: Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this application is the conversion of a mixture of enantiomers (a racemate) into a mixture of diastereomers. Diastereomers, unlike enantiomers, possess different physical properties, including solubility, melting point, and crystal structure.[3][4] This disparity allows for their separation by conventional techniques such as fractional crystallization.
The process, as it applies to the resolution of a racemic carboxylic acid using a chiral amine, can be visualized as follows:
Figure 1. Workflow for chiral resolution of a racemic acid.
Experimental Protocol: Resolution of Racemic 2-Arylpropionic Acid
This protocol provides a detailed, step-by-step methodology for the chiral resolution of a generic racemic 2-arylpropionic acid (e.g., ibuprofen, ketoprofen) using (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride. The specific quantities and solvent systems may require optimization for different substrates.
Materials and Reagents
-
Racemic 2-arylpropionic acid
-
(R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride
-
Methanol
-
Ethyl acetate
-
Diethyl ether
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
pH paper or pH meter
-
Chiral HPLC column for enantiomeric excess determination
Step-by-Step Methodology
Part 1: Liberation of the Free Chiral Amine
The commercially available hydrochloride salt must be converted to the free amine prior to use as a resolving agent.
-
Dissolution: Dissolve (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate with stirring until the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous solution with diethyl ether or ethyl acetate (3 x 50 mL). The free amine will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the free (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine as an oil.
Rationale: The hydrochloride salt is ionic and water-soluble. Neutralization with a mild base like sodium bicarbonate deprotonates the ammonium salt to the free amine, which is less polar and can be extracted into an organic solvent.
Part 2: Diastereomeric Salt Formation and Crystallization
-
Dissolution of Acid: In a suitable flask, dissolve the racemic 2-arylpropionic acid (1.0 equivalent) in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate). Gentle warming may be necessary.
-
Addition of Chiral Amine: To the solution of the racemic acid, add a solution of the free (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine (0.5 equivalents) in the same solvent system dropwise with stirring.
Rationale: Using a sub-stoichiometric amount of the resolving agent (0.5 equivalents) is a common strategy. The goal is to selectively crystallize one diastereomeric salt, leaving the other in solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. The solution can then be stored at a lower temperature (e.g., 4 °C) to maximize crystal formation.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
Rationale: The diastereomeric salt with the lower solubility in the chosen solvent system will preferentially crystallize. The choice of solvent is critical and often requires empirical screening to achieve good separation.
Part 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution of Salt: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water.
-
Acidification: Acidify the mixture by the dropwise addition of 2 M hydrochloric acid with vigorous stirring until the aqueous layer is acidic (pH 1-2). This will protonate the carboxylic acid and form the hydrochloride salt of the amine.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation of the Product: Remove the solvent under reduced pressure to yield the enantiomerically enriched 2-arylpropionic acid.
-
Recovery of Chiral Amine: The aqueous layer containing the hydrochloride salt of (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine can be basified and the free amine can be recovered as described in Part 1 for reuse.
Workflow Diagram
Figure 2. Experimental protocol workflow.
Analysis of Enantiomeric Excess
The stereochemical purity of the resolved carboxylic acid must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
-
Method: A suitable chiral stationary phase (CSP) must be selected. For 2-arylpropionic acids, polysaccharide-based columns are often effective. The mobile phase typically consists of a mixture of hexane and a polar modifier like isopropanol, often with a small amount of an acidic additive such as trifluoroacetic acid to improve peak shape.
-
Sample Preparation: A small sample of the resolved carboxylic acid is dissolved in the mobile phase or a compatible solvent.
-
Analysis: The sample is injected onto the chiral HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Troubleshooting and Optimization
-
No Crystallization: If the diastereomeric salt does not crystallize, try different solvent systems, varying the polarity. Seeding the solution with a crystal from a previous successful experiment can be highly effective.
-
Low Enantiomeric Excess: If the e.e. of the resolved acid is low, the diastereomeric salts may have similar solubilities. Recrystallization of the diastereomeric salt can improve its diastereomeric purity and, consequently, the e.e. of the final product. Screening different chiral resolving agents may also be necessary.
-
Poor Yield: A low yield of the crystallized diastereomeric salt may indicate that it is too soluble in the chosen solvent. Adjusting the solvent composition or lowering the crystallization temperature can improve the yield.
Conclusion
This compound is a valuable and effective chiral resolving agent for the asymmetric synthesis of enantiomerically enriched carboxylic acids. The protocol detailed in this application note provides a robust starting point for researchers. The unique properties conferred by the fluorinated substituents can lead to efficient and highly selective diastereomeric salt crystallizations. As with any resolution procedure, empirical optimization of the solvent system and crystallization conditions is key to achieving high yields and excellent enantiomeric purities.
References
Application Note: Leveraging 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride for the Synthesis of Novel Chiral Tetrahydroisoquinolines
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride in the synthesis of novel heterocycles.
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] Chiral fluorinated building blocks are therefore highly valuable in drug discovery. This guide details the application of this compound, a key chiral precursor, in the synthesis of trifluoromethyl-substituted tetrahydroisoquinolines.[2][3] The tetrahydroisoquinoline motif is a privileged scaffold found in numerous biologically active compounds and natural products.[4][5] We provide a comprehensive overview of the scientific rationale, a detailed experimental protocol based on the Pictet-Spengler reaction, characterization data, and expert insights into the process.[6][7]
Scientific Background & Mechanistic Rationale
The title compound is a β-arylethylamine uniquely substituted with two distinct fluorine-containing moieties: a trifluoromethyl (CF₃) group on the ethylamine backbone and a fluorine atom on the phenyl ring.[8] These features are critical to its utility:
-
Trifluoromethyl (CF₃) Group: Located at the α-carbon to the amine, this potent electron-withdrawing group can influence the pKa of the amine and impart metabolic stability. Crucially, it establishes a stable chiral center, which is essential for developing stereospecific pharmaceuticals.[9][10]
-
3-Fluoro Phenyl Group: The fluorine atom modifies the electronic properties of the aromatic ring. As a moderately deactivating group for electrophilic aromatic substitution, it presents a specific challenge that must be overcome during cyclization reactions.[6]
The primary and most powerful application of this building block is in the Pictet-Spengler reaction , a classic method for synthesizing tetrahydroisoquinolines.[7][11] The reaction proceeds through a two-stage mechanism:
-
Iminium Ion Formation: The primary amine condenses with an aldehyde or ketone to form an intermediate Schiff base, which, under acidic conditions, is protonated to generate a highly electrophilic iminium ion.[12]
-
Intramolecular Cyclization: The electron-rich aromatic ring acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This step, known as a 6-endo-trig cyclization, forms the new heterocyclic ring. Subsequent deprotonation restores aromaticity, yielding the final tetrahydroisoquinoline product.[7][12]
The presence of the 3-fluoro substituent makes the phenyl ring less nucleophilic, often necessitating stronger acid catalysis or thermal energy to drive the cyclization to completion compared to reactions with electron-rich phenyl rings.[6][11]
Caption: General mechanism of the Pictet-Spengler reaction.
Core Application: Protocol for Synthesis of (R)-6-Fluoro-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
This protocol describes the reaction of (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride with formaldehyde. The chirality at the C1 position of the product is directly derived from the starting amine.
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine HCl | 886368-11-2 | 229.61 | 1.0 g (4.35 mmol) | Starting material.[3] |
| Formaldehyde solution (37% in H₂O) | 50-00-0 | 30.03 | 0.40 mL (5.22 mmol) | 1.2 equivalents. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 10 mL | Solvent and catalyst. Handle in a fume hood. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | 100 mL | For neutralization/workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | For drying organic phase. |
| Diethyl Ether (Et₂O) / Hexanes | 60-29-7 / 110-54-3 | - | As needed | For chromatography. |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | As needed | For column chromatography. |
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride (1.0 g, 4.35 mmol).
-
Reagent Addition: Add trifluoroacetic acid (10 mL) to the flask. Stir the mixture until the solid is fully dissolved. Causality Note: TFA serves as both the solvent and the strong acid catalyst required to promote iminium ion formation and to activate the moderately deactivated aromatic ring for cyclization.
-
Aldehyde Addition: Add the 37% formaldehyde solution (0.40 mL, 5.22 mmol) dropwise to the stirring solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C (oil bath temperature) and maintain stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases (pH ~8). Safety Note: Neutralization is highly exothermic and releases CO₂ gas. Perform this step slowly in a well-ventilated fume hood.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to elute the product.
-
Final Product: The purified product should be a clear oil or a low-melting solid. Determine the yield and proceed with characterization. Expected yield: 65-75%.
Data Analysis and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized heterocycle.
| Analysis | Expected Results for (R)-6-Fluoro-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-6.80 (m, 3H, Ar-H), 4.55 (q, J = 7.2 Hz, 1H, H-1), 3.30-3.10 (m, 1H, H-3), 3.05-2.85 (m, 3H, H-3, H-4), 2.10 (br s, 1H, NH). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -75.5 (d, J = 7.2 Hz, 3F, CF₃), -115.8 (m, 1F, Ar-F). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 162.5 (d, JCF = 245 Hz), 135.2, 130.1 (d, JCF = 8 Hz), 125.8, 123.5 (q, JCF = 280 Hz), 115.4 (d, JCF = 21 Hz), 113.8 (d, JCF = 21 Hz), 60.1 (q, JCF = 30 Hz), 41.2, 28.9. |
| HRMS (ESI) | Calculated for C₁₀H₁₀F₄N [M+H]⁺: 220.0744; Found: 220.0749. |
| Chiral HPLC | An appropriate chiral column (e.g., Chiralpak series) should show >99% e.e. for the (R)-enantiomer, confirming retention of stereochemistry.[13] |
Experimental Workflow and Troubleshooting
A robust workflow ensures reproducibility and high-quality outcomes.
Caption: Workflow for the synthesis and analysis of the target heterocycle.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction; Insufficient heating; Degradation of product. | Increase reaction time or temperature (e.g., to 90 °C). Ensure the amine HCl salt is fully neutralized in a separate step before the reaction if using other acid catalysts. |
| Reaction Does Not Start | Wet reagents/solvents; Ineffective acid catalyst. | Use anhydrous solvents. Consider a stronger Lewis acid (e.g., BF₃·OEt₂) or a different protic acid like polyphosphoric acid (PPA).[11] |
| Multiple Products Observed | Side reactions (e.g., N-methylation); Formation of Bischler-Napieralski type products. | Use a precise 1.1-1.2 equivalents of the aldehyde. Ensure the temperature does not significantly exceed the recommendation.[14] |
| Difficult Purification | Product is too polar/non-polar for the chosen eluent system; Streaking on TLC. | Add 1% triethylamine (Et₃N) to the eluent system to prevent the amine product from streaking on the silica gel. Adjust eluent polarity. |
Conclusion and Future Scope
This compound is a powerful and versatile building block for accessing novel, chiral fluorinated heterocycles. The Pictet-Spengler reaction provides a direct and reliable route to 1-trifluoromethyl-tetrahydroisoquinolines, a scaffold of significant interest in drug discovery.[4][15] The resulting secondary amine is a valuable handle for further functionalization, allowing for the rapid generation of diverse chemical libraries through N-alkylation, N-arylation, or acylation reactions. These second-generation compounds can be used to probe structure-activity relationships and develop new therapeutic agents.[16][17]
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" [pubmed.ncbi.nlm.nih.gov]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. labshake.com [labshake.com]
- 9. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 13. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 15. New strategy for the synthesis of tetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Strategies for Products Synthesized with 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride
An Application Guide for Researchers and Drug Development Professionals
Abstract
The chiral building block, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride, is of significant interest in medicinal chemistry and materials science. The incorporation of both trifluoromethyl and fluorophenyl groups can enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, synthetic products derived from this amine are often part of complex crude mixtures containing unreacted starting materials, reagents, byproducts, and, critically, a mixture of stereoisomers. This application note provides a comprehensive guide to the purification of these valuable compounds, detailing methodologies from macroscopic impurity removal to fine-resolution chiral separations. The protocols herein are designed to be self-validating, with an emphasis on the causal science behind each experimental choice to ensure robust and reproducible outcomes.
Initial Assessment of the Crude Reaction Mixture
Before any purification is attempted, a thorough analysis of the crude reaction product is paramount. This initial assessment informs the entire purification strategy. A small aliquot of the crude mixture should be analyzed to identify the major components and their relative properties.
Common Impurities to Expect:
-
Unreacted Starting Materials: Residual 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine.
-
Reagents: Coupling agents (e.g., EDC, DCC), bases (e.g., triethylamine, DIPEA), and their corresponding salts or ureas.
-
Byproducts: Products from side reactions, which can be structurally similar to the target compound.
-
Stereoisomers: The desired product as a racemic mixture (if the reaction does not employ a chiral auxiliary) or as a mixture of diastereomers (if the amine was reacted with another chiral molecule).
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of mixture complexity and helps in selecting solvent systems for column chromatography.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the presence of the desired product by its mass-to-charge ratio and provides a preliminary purity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can identify major components, confirm the structure of the desired product, and detect key impurities. For instance, the characteristic quartet of the CH group adjacent to the CF₃ group is a key spectroscopic handle.
Caption: Typical composition of a crude reaction mixture.
Macroscopic Purification: Removal of Bulk Impurities
The first stage of purification aims to remove impurities that are structurally distinct from the desired product. This is typically achieved through extraction and crystallization.
Protocol: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the amine functional group in the product to separate it from neutral or acidic impurities.
Principle of Causality: The amine product, being basic, can be protonated by an acid to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, leaving non-basic organic impurities in the organic phase. Subsequently, neutralizing the aqueous phase with a base will deprotonate the ammonium salt, regenerating the free amine which can then be extracted back into an organic solvent.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product and any unreacted starting amine will move to the aqueous layer as their hydrochloride salts.[2]
-
Separation I: Separate the aqueous layer (containing the product) from the organic layer (containing neutral impurities like urea byproducts). Discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is >10. This neutralizes the hydrochloride salt to the free amine, which may precipitate or form an oil.
-
Back-Extraction: Extract the aqueous layer multiple times with fresh organic solvent (e.g., EtOAc or DCM) to recover the purified free amine product.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified, non-chiral product.
References
Application Notes and Protocols for Amide Bond Formation: Coupling of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride with Carboxylic Acids
Introduction: Navigating the Challenges of Coupling Electron-Deficient Amines
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry and drug development. However, the efficiency of this transformation is highly dependent on the electronic and steric nature of the coupling partners. The amine, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine, presents a significant challenge due to the presence of two electron-withdrawing fluorine substituents. The trifluoromethyl group and the fluorine atom on the phenyl ring synergistically decrease the nucleophilicity of the amine, rendering it a poor partner for standard amide coupling reactions.[1] Consequently, sluggish reaction rates and low yields are often encountered with conventional methods.[1][2][3] This guide provides a detailed exploration of the reaction conditions and protocols specifically tailored to overcome these challenges, ensuring successful and efficient amide bond formation.
Core Principles for Successful Coupling
The coupling of a carboxylic acid with an amine first requires the activation of the carboxylic acid to generate a more electrophilic species. This activated intermediate is then susceptible to nucleophilic attack by the amine. For an electron-deficient amine like 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine, the choice of coupling reagent and reaction conditions is critical to drive the reaction to completion.
The Role of the Coupling Reagent
Standard carbodiimide reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be effective, but often require additives like 1-Hydroxybenzotriazole (HOBt) to form a more reactive activated ester and suppress side reactions.[1][4] For more challenging substrates, more potent uronium- or phosphonium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often necessary.[5] HATU, in particular, is known for its high efficiency in coupling sterically hindered and electron-poor amines.[5]
Base Selection: Neutralizing the Salt and Facilitating the Reaction
Since the starting material is a hydrochloride salt, a base is required to liberate the free amine. A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is the preferred choice.[6] Unlike less hindered bases such as triethylamine (TEA), DIPEA is less likely to compete with the substrate amine in reacting with the activated carboxylic acid.[6] An excess of the base is typically used to ensure complete neutralization of the hydrochloride salt and any acidic byproducts formed during the reaction.
Solvent Considerations
Polar aprotic solvents are generally the best choice for amide coupling reactions as they can solubilize the reactants and intermediates. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most commonly used solvents.[1][7] It is crucial to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride with a generic carboxylic acid. These should be considered as robust starting points and may require optimization depending on the specific carboxylic acid used.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended as the first-line approach due to the high reactivity of HATU, which is often successful for challenging couplings.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and anhydrous DMF.
-
Stir the solution at room temperature until the carboxylic acid is fully dissolved.
-
Add HATU (1.2 eq) to the solution and stir for 5-10 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 5 minutes at room temperature to ensure the formation of the free amine.
-
Add the amine solution to the carboxylic acid/HATU mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of HATU-Mediated Coupling Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol offers a more cost-effective alternative to HATU, though it may require longer reaction times or elevated temperatures for electron-deficient amines.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DCM or DMF
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC hydrochloride (1.5 eq), and HOBt (1.5 eq) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, prepare the free amine solution by dissolving this compound (1.1 eq) in the same anhydrous solvent and adding DIPEA (3.0 eq).
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of EDC/HOBt Coupling Mechanism:
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Alternative Strategy: Acyl Fluoride Intermediate
For particularly challenging or sterically hindered substrates where standard coupling methods fail, the in-situ generation of an acyl fluoride from the carboxylic acid can be a highly effective strategy.[2][3] Acyl fluorides are generally more stable than acyl chlorides but still highly reactive towards amines.
Protocol 3: Two-Step, One-Pot Acyl Fluoride Formation and Coupling
Materials:
-
Carboxylic acid (1.0 eq)
-
Cyanuric fluoride or other suitable fluorinating agent (e.g., XtalFluor-E®) (0.5 eq for cyanuric fluoride)
-
Pyridine (1.5 eq)
-
This compound (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DCM
Procedure:
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add cyanuric fluoride (0.5 eq) to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Amide Formation: In a separate flask, prepare the free amine by dissolving this compound (1.1 eq) in anhydrous DCM and adding DIPEA (2.5 eq).
-
Add the free amine solution to the acyl fluoride mixture.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Summary of Reaction Conditions and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Coupling Reagent | 1. HATU 2. EDC/HOBt 3. Acyl Fluoride | HATU is generally the most effective for electron-deficient amines. If the reaction fails with EDC/HOBt , consider increasing the temperature or switching to HATU. The acyl fluoride method is a robust alternative for highly unreactive substrates. |
| Base | DIPEA | A non-nucleophilic base is crucial. Using TEA may lead to side reactions. Ensure at least 2 equivalents are used to neutralize the HCl salt and any generated acid. |
| Stoichiometry | Amine (1.1-1.2 eq), Coupling Reagent (1.2-1.5 eq), Base (2.0-3.0 eq) | A slight excess of the amine and coupling reagent can help drive the reaction to completion. A larger excess of the base is often beneficial. |
| Solvent | Anhydrous DMF or DCM | DMF is often better at dissolving all components, but DCM can be easier to remove during workup. Ensure the solvent is truly anhydrous. |
| Temperature | Room Temperature (can be heated to 40-50 °C) | Start at room temperature. Gentle heating can increase the reaction rate for sluggish couplings, but may also increase the risk of side reactions. |
| Reaction Time | 4-24 hours | Monitor the reaction progress. Extended reaction times may be necessary for complete conversion. |
Conclusion
The successful amide coupling of this compound with carboxylic acids requires careful consideration of the reaction conditions to overcome the low nucleophilicity of the amine. The use of potent coupling reagents like HATU, in conjunction with a non-nucleophilic base such as DIPEA in an anhydrous polar aprotic solvent, provides a reliable pathway to the desired amide products. For particularly challenging substrates, the formation of an acyl fluoride intermediate offers a powerful alternative. The protocols and guidelines presented in this document are designed to equip researchers with the necessary tools to efficiently synthesize a diverse range of amides from this valuable fluorinated building block.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
Application Note: Strategic Deployment of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride in Parallel Synthesis for Bioactive Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine and fluorinated groups, such as the trifluoromethyl (CF3) moiety, can dramatically enhance the pharmacological profile of bioactive molecules.[1][2] These enhancements often manifest as increased metabolic stability due to the strength of the C-F bond, improved lipophilicity which can aid in cell membrane permeability, and altered pKa values that can optimize target engagement.[1][2] The use of building blocks like 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride provides a direct route to introduce both a trifluoromethyl group and a fluorinated phenyl ring, two motifs highly sought after in drug design.
Parallel synthesis is a powerful strategy for rapidly generating large numbers of discrete compounds, enabling the efficient exploration of chemical space and the acceleration of hit-to-lead campaigns. This application note provides detailed protocols for the utilization of this compound in the parallel synthesis of three common classes of compound libraries: amides, ureas, and secondary amines.
Core Building Block: this compound
| Property | Value |
| Molecular Formula | C₈H₇F₄N·HCl |
| Molecular Weight | 229.60 g/mol |
| CAS Number | 1185302-13-9 |
| Appearance | Solid |
| Key Structural Features | Trifluoromethyl group, 3-fluorophenyl ring, primary amine |
The trifluoromethyl group often acts as a bioisostere for a methyl group, but with significantly different electronic properties, enhancing metabolic stability and binding affinity. The fluorine atom on the phenyl ring can modulate electronic properties and provide an additional point of interaction with biological targets. The primary amine serves as a versatile handle for a variety of chemical transformations.
Parallel Synthesis Workflows
The following sections detail representative protocols for the use of this compound in the parallel synthesis of amide, urea, and secondary amine libraries. These protocols are designed for a 96-well plate format, a common platform for high-throughput synthesis.
Workflow Overview
Caption: General workflow for parallel synthesis using the target amine.
I. Amide Library Synthesis via Amide Coupling
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. The following protocol describes a parallel synthesis approach to couple a library of carboxylic acids with 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine.
Scientific Rationale
The use of a carbodiimide coupling reagent such as EDC, in conjunction with an activating agent like HOBt, is a standard and effective method for amide bond formation. This combination forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine to form the stable amide bond. A tertiary amine base, such as DIPEA, is crucial to neutralize the hydrochloride salt of the starting amine and to scavenge the acid byproduct generated during the reaction.
Detailed Protocol
Materials:
-
This compound
-
Library of diverse carboxylic acids (stock solutions in DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of the Amine Free Base:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
To this solution, add 1.1 equivalents of DIPEA to generate the free amine in situ.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL of the carboxylic acid stock solution (0.2 M in DMF, 1.0 eq).
-
Add 200 µL of the 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine free base solution (0.2 M in DMF, 1.0 eq).
-
Prepare a solution of EDC (1.2 eq) and HOBt (1.2 eq) in DMF. Add 100 µL of this solution to each well.
-
Seal the reaction block with a chemically resistant sealing mat.
-
-
Reaction Conditions:
-
Agitate the reaction block on an orbital shaker at room temperature for 12-18 hours.
-
Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Work-up and Purification:
-
Quench the reactions by adding 500 µL of water to each well.
-
Extract the products by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously. Allow the layers to separate.
-
Transfer the organic layer to a new 96-well plate.
-
Concentrate the solvent in vacuo.
-
The crude products can be purified by preparative HPLC-MS.
-
Representative Data
| Carboxylic Acid Example | Product Structure | Expected Yield (%) | Purity (%) |
| Benzoic Acid | Benzamide derivative | 75-90 | >95 |
| 4-Chlorobenzoic Acid | 4-Chlorobenzamide derivative | 70-85 | >95 |
| Acetic Acid | Acetamide derivative | 80-95 | >95 |
| Phenylacetic Acid | Phenylacetamide derivative | 78-92 | >95 |
II. Urea Library Synthesis
The urea functional group is a key pharmacophore in many approved drugs. This protocol outlines the synthesis of a urea library by reacting 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine with a diverse set of isocyanates.
Scientific Rationale
The reaction between a primary amine and an isocyanate is a highly efficient and atom-economical method for the synthesis of ureas. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the direct formation of the urea linkage without the need for coupling reagents or the generation of byproducts.
Detailed Protocol
Materials:
-
This compound
-
Library of diverse isocyanates (stock solutions in THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of the Amine Free Base:
-
Prepare a 0.2 M stock solution of this compound in anhydrous THF.
-
Add 1.1 equivalents of DIPEA to generate the free amine in situ.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL of the isocyanate stock solution (0.2 M in THF, 1.0 eq).
-
Add 200 µL of the 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine free base solution (0.2 M in THF, 1.0 eq).
-
Seal the reaction block.
-
-
Reaction Conditions:
-
Agitate the reaction block at room temperature for 2-4 hours. The reaction is typically rapid.
-
Monitor completion by LC-MS.
-
-
Work-up and Purification:
-
Concentrate the solvent in each well under a stream of nitrogen or in vacuo.
-
Redissolve the crude product in a suitable solvent (e.g., DMSO/methanol) for direct purification by preparative HPLC-MS.
-
Representative Data
| Isocyanate Example | Product Structure | Expected Yield (%) | Purity (%) |
| Phenyl Isocyanate | Phenylurea derivative | 85-98 | >95 |
| 4-Chlorophenyl Isocyanate | 4-Chlorophenylurea derivative | 80-95 | >95 |
| Isopropyl Isocyanate | Isopropylurea derivative | 90-99 | >95 |
| Benzyl Isocyanate | Benzylurea derivative | 88-98 | >95 |
III. Secondary Amine Library Synthesis via Reductive Amination
Reductive amination is a versatile method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. This protocol describes the reaction of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine with a library of aldehydes.
Scientific Rationale
The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the condensation of the primary amine and the aldehyde. A mild reducing agent, such as sodium triacetoxyborohydride, is then used to selectively reduce the imine to the corresponding secondary amine. This reducing agent is particularly useful as it is stable in non-aqueous solvents and does not readily reduce the starting aldehyde.
Detailed Protocol
Materials:
-
This compound
-
Library of diverse aldehydes (stock solutions in DCE)
-
Sodium triacetoxyborohydride (STAB)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of the Amine Free Base:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCE.
-
Add 1.1 equivalents of DIPEA.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL of the aldehyde stock solution (0.2 M in DCE, 1.0 eq).
-
Add 200 µL of the 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine free base solution (0.2 M in DCE, 1.0 eq).
-
Add sodium triacetoxyborohydride (1.5 eq) as a solid to each well.
-
-
Reaction Conditions:
-
Seal the reaction block and agitate at room temperature for 12-24 hours.
-
Monitor by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract with 1 mL of dichloromethane.
-
Separate the organic layer and concentrate.
-
Purify by preparative HPLC-MS.
-
Representative Data
| Aldehyde Example | Product Structure | Expected Yield (%) | Purity (%) |
| Benzaldehyde | N-Benzyl derivative | 70-85 | >95 |
| 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl) derivative | 65-80 | >95 |
| Isobutyraldehyde | N-Isobutyl derivative | 75-90 | >95 |
| Cyclohexanecarboxaldehyde | N-Cyclohexylmethyl derivative | 70-88 | >95 |
Logical Relationships in Library Synthesis
Caption: Reactant and product relationships in library synthesis.
Conclusion
This compound is a valuable and versatile building block for the parallel synthesis of compound libraries. Its strategic use allows for the efficient incorporation of two desirable fluorine-containing motifs into a diverse range of molecular scaffolds. The protocols outlined in this application note provide a solid foundation for the generation of amide, urea, and secondary amine libraries, which can significantly contribute to the discovery of novel bioactive molecules in drug development programs. The robustness of these reactions makes them amenable to automation and high-throughput workflows, further accelerating the drug discovery process.
References
Application Note: Synthesis of Potent Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Utilizing 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride
Introduction: The Strategic Importance of Fluorinated Amines in Modern Drug Discovery
The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, increase binding affinity, and alter acidity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The chiral amine, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride, represents a key building block for the synthesis of a class of enzyme inhibitors known as "gliptins," which are at the forefront of Type 2 Diabetes Mellitus (T2DM) treatment.[1][2]
This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound in the synthesis of potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol for a representative inhibitor, and discuss the mechanism of action of this important class of therapeutic agents.
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material's properties is fundamental to successful synthesis. This compound is a chiral amine salt with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₈H₈ClF₄N | [3] |
| Molecular Weight | 229.60 g/mol | [3] |
| CAS Number | 1185302-13-9 | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥96% | [3] |
| Storage | Store at room temperature, keep dry and cool | [3] |
The Role of the Trifluoromethyl Group in DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action provides effective glycemic control with a low risk of hypoglycemia.[2]
The trifluoromethyl group in inhibitors derived from 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine is not merely a placeholder. Its strong electron-withdrawing nature and lipophilicity contribute significantly to the inhibitor's potency and pharmacokinetic profile. The CF3 group can engage in favorable interactions within the enzyme's active site and enhance the molecule's resistance to metabolic degradation.[5]
Synthetic Protocol: Preparation of a Sitagliptin Analogue
This section outlines a detailed, step-by-step protocol for the synthesis of a key intermediate and its subsequent conversion to a potent DPP-4 inhibitor, analogous to the structure of Sitagliptin. This protocol is a representative example and may require optimization based on specific laboratory conditions and desired final product.
Workflow for the Synthesis of a DPP-4 Inhibitor
Caption: Synthetic workflow for a DPP-4 inhibitor.
Part 1: Synthesis of the Protected β-Ketoamide Intermediate
This part of the protocol describes the crucial amide bond formation between the chiral amine and a protected β-keto acid.
Materials:
-
This compound
-
N-Boc-3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Free Base Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM. Add DIPEA (1.2 eq) and stir at room temperature for 30 minutes to generate the free amine in situ.
-
Activation of Carboxylic Acid: In a separate flask, dissolve N-Boc-3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at 0 °C for 30 minutes to form the activated ester.
-
Amide Coupling: Slowly add the solution of the free amine to the activated ester solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired protected β-ketoamide intermediate.
Part 2: Asymmetric Reduction and Deprotection
This stage involves the stereoselective reduction of the ketone and subsequent removal of the protecting group to yield the final inhibitor.
Materials:
-
Protected β-ketoamide intermediate (from Part 1)
-
Ruthenium-based asymmetric hydrogenation catalyst (e.g., Ru(OAc)₂(R)-BINAP)
-
Methanol (MeOH), degassed
-
Hydrogen gas (H₂)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
High-pressure hydrogenation reactor
Procedure:
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the protected β-ketoamide intermediate (1.0 eq) and the ruthenium catalyst (0.01 eq) in degassed methanol.
-
Reaction: Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir the mixture at a controlled temperature (e.g., 50 °C) for 24-48 hours. The optimal pressure and temperature may vary depending on the specific catalyst and substrate.
-
Monitoring and Work-up: Monitor the reaction for the disappearance of the starting material. Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Deprotection: Dissolve the crude protected β-aminoamide in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting crude product can be purified by crystallization or preparative HPLC to yield the final DPP-4 inhibitor as a salt.
Mechanism of DPP-4 Inhibition
The synthesized inhibitor, being a Sitagliptin analogue, is expected to be a competitive, reversible inhibitor of the DPP-4 enzyme.[1] The primary amine of the inhibitor forms a key salt bridge with a glutamate residue (Glu205/Glu206) in the S2 subsite of the enzyme's active site. The trifluorophenyl group occupies the S1 subsite, a hydrophobic pocket, where it engages in favorable van der Waals interactions.
Enzyme-Inhibitor Interaction Pathway
Caption: Mechanism of DPP-4 inhibition.
Expected Biological Activity
Inhibitors synthesized from this class of chiral amines have demonstrated potent and selective inhibition of DPP-4. The following table presents representative inhibitory concentration (IC₅₀) values for Sitagliptin, which serves as a benchmark for newly synthesized analogues.
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| Sitagliptin | DPP-4 | 19 | [6] |
| Analogue 13 | DPP-4 | ~ Sitagliptin | [2] |
| Analogue 9n | DPP-4 | 21.4 | [6] |
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of potent and selective DPP-4 inhibitors. The trifluoromethyl group plays a critical role in achieving high inhibitory activity and favorable pharmacokinetic properties. The synthetic protocols and mechanistic insights provided in this application note offer a solid foundation for researchers engaged in the discovery and development of novel therapeutics for type 2 diabetes. The self-validating nature of the described protocols, grounded in established chemical principles and supported by authoritative references, ensures a high degree of trustworthiness and reproducibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound,1185302-13-9-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 5. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride Derivatives
Introduction
The incorporation of fluorine and trifluoromethyl moieties into pharmaceutical candidates has become a cornerstone of modern drug design, offering enhanced metabolic stability, bioavailability, and binding affinity.[1] The title compound, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride, and its derivatives are valuable chiral building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The presence of both a fluorine atom on the phenyl ring and a trifluoromethyl group on the ethylamine backbone presents unique synthetic challenges, particularly when considering large-scale production where efficiency, cost-effectiveness, and safety are paramount.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for the industrial-scale synthesis of this compound. The narrative emphasizes the rationale behind procedural choices, ensuring a deep understanding of the synthetic strategy.
Strategic Approach to Large-Scale Synthesis
A robust and scalable synthesis of this compound necessitates a multi-step approach, commencing with the synthesis of the key ketone intermediate, followed by asymmetric reductive amination, and concluding with purification and salt formation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride
Welcome to the dedicated technical support guide for 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique chemical behavior of this valuable building block. The inherent electronic and steric properties of this amine present specific challenges that can impact reaction yields and purity. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: How do the trifluoromethyl and 3-fluorophenyl groups affect the reactivity of the amine?
A1: The reactivity of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine is significantly influenced by the strong electron-withdrawing effects of both the α-trifluoromethyl (CF₃) group and the 3-fluorophenyl ring.
-
Reduced Nucleophilicity: The primary effect is a marked decrease in the nucleophilicity of the amine's nitrogen atom. The CF₃ group, through a strong negative inductive effect (-I), pulls electron density away from the nitrogen, making its lone pair less available for attacking an electrophile.[1] This reduction in nucleophilicity can be substantial; for instance, a trifluoro group on an adjacent carbon can reduce amine nucleophilicity by a factor of about 100,000 compared to its non-fluorinated analog.[1] The 3-fluorophenyl group further contributes to this deactivation. Consequently, standard reaction conditions often result in sluggish or incomplete conversions.
-
Steric Hindrance: The bulky CF₃ group and the phenyl ring create significant steric hindrance around the nitrogen atom. This physical obstruction can impede the approach of electrophiles, further slowing down reaction rates, particularly with sterically demanding reaction partners.[2][3]
Q2: Why is the amine provided as a hydrochloride salt? How should I handle it?
A2: The amine is supplied as a hydrochloride (HCl) salt to enhance its shelf-life and stability. The free amine is more susceptible to atmospheric degradation and can be volatile. Before use in a reaction that requires the free amine (e.g., amide coupling, reductive amination), it must be neutralized. This is typically achieved by treating the HCl salt with a suitable base to liberate the free amine. The choice of base is critical and depends on the subsequent reaction. For many applications, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4] Proper storage is crucial to prevent moisture absorption, which can affect its reactivity and weighing accuracy.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a primary application for this amine, but its low nucleophilicity makes it a challenging substrate.[5][6] Low yields, incomplete reactions, and difficult purifications are common hurdles.
Problem 1: Low to No Yield in Amide Coupling Reaction
-
Possible Cause A: Insufficient Carboxylic Acid Activation. Standard coupling reagents may not be potent enough to activate the carboxylic acid sufficiently to react with the deactivated amine.[7]
-
Possible Cause B: Ineffective Base or Amine Protonation. The reaction between the carboxylic acid and the amine can form a salt, protonating the amine and rendering it non-nucleophilic.[7] The HCl from the starting material also needs to be neutralized.
-
Solution: Use at least two equivalents of a non-nucleophilic organic base like DIPEA or TEA. One equivalent neutralizes the HCl salt, and the second captures the proton generated during the coupling reaction. Ensure the base is added before or along with the coupling reagent.
-
-
Possible Cause C: Steric Hindrance and Low Reactivity. The combination of steric bulk and electron deficiency requires more forcing conditions than standard room-temperature protocols.[2][6]
-
Solution 1: In Situ Acyl Fluoride Formation. Converting the carboxylic acid to a highly reactive acyl fluoride intermediate is an excellent strategy for difficult couplings.[2][5][9] Reagents like TFFH or BTFFH can be used to generate the acyl fluoride in situ, which then reacts with the amine, often at elevated temperatures.[9]
-
Solution 2: Increase Reaction Temperature. Heating the reaction can provide the necessary energy to overcome the high activation barrier.[2] Solvents with higher boiling points like DMF, NMP, or 1,4-dioxane may be required. Microwave-assisted synthesis can also be highly effective for accelerating these challenging reactions.[3]
-
Comparative Table of Coupling Reagents for Hindered/Electron-Deficient Amines
| Coupling Reagent/System | Class | Key Advantages | Typical Conditions | Ref. |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproduct. | Often insufficient for this substrate. | [4][8] |
| HATU / DIPEA | Uronium Salt | Very fast and highly efficient; low racemization. | DMF or NMP, RT to 50 °C | [3][7][8] |
| PyBOP / DIPEA | Phosphonium Salt | High reactivity, suitable for hindered systems. | DMF, RT to 50 °C | [3] |
| BTFFH / DIPEA | Acyl Fluoride Former | Excellent for extremely hindered and deactivated substrates. | DCM or DMF, often requires heating (e.g., 80 °C). | [9] |
| SOCl₂ or (COCl)₂ | Acyl Chloride Former | Generates highly reactive acyl chloride. | Two-step process; can lead to side reactions if not controlled. | [10] |
Experimental Protocol: High-Yield Amide Coupling via Acyl Fluoride Intermediate
This protocol is adapted from literature methods proven effective for coupling sterically hindered and electron-deficient substrates.[9]
-
Acid Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equivalents) in anhydrous dichloromethane (DCM). Add BTFFH (1.3 equivalents) followed by DIPEA (3.0 equivalents). Stir the mixture at room temperature for 20-30 minutes.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add DIPEA (1.1 equivalents) to liberate the free amine.
-
Coupling: Add the free amine solution to the activated acyl fluoride mixture.
-
Reaction: Seal the vessel and heat the reaction to an appropriate temperature (start with 40-50 °C, may require up to 80 °C). Monitor the reaction progress by LC-MS or TLC. Reactions may require 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Decision Workflow for Amide Coupling Optimization
Caption: Troubleshooting workflow for amide coupling.
Troubleshooting Guide: Reductive Amination
Reductive amination is another key transformation. Success hinges on forming the imine/iminium ion intermediate, which can be challenging with this sterically hindered and electron-poor amine.[11][12]
Problem 2: Incomplete Reaction or Reduction of Carbonyl Starting Material
-
Possible Cause A: Unfavorable Imine Formation Equilibrium. The equilibrium for imine formation may not favor the product due to the amine's steric bulk and reduced nucleophilicity.[12]
-
Solution 1: Use Sodium Triacetoxyborohydride (STAB). NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is tolerant of the slightly acidic conditions that favor imine/iminium ion formation and will preferentially reduce the iminium ion over the carbonyl starting material.
-
Solution 2: Water Removal. The formation of the imine intermediate generates water. Removing this water can drive the equilibrium forward. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or by using a Dean-Stark apparatus with a solvent like toluene, although this requires thermal stability of the reactants.
-
-
Possible Cause B: Incorrect Reducing Agent. Stronger, less selective reducing agents like sodium borohydride (NaBH₄) may reduce the aldehyde or ketone starting material faster than the imine can form, especially given the slow rate of imine formation with this amine.[14]
-
Solution: Stick to milder, more chemoselective reducing agents. Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but STAB is often preferred due to its lower toxicity and effectiveness under mild conditions.[14]
-
General Protocol: Reductive Amination using STAB
-
Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or THF).
-
Neutralization: Add a non-nucleophilic base like DIPEA (1.2 equivalents) to free the amine. Stir for 10-15 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture. The reaction is often exothermic.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Purification and Workup Strategies
The high fluorine content of the target molecules can lead to unusual physical properties that require adjustments to standard purification protocols.
Problem 3: Difficulty in Purification and Removal of Byproducts
-
Possible Cause A: Unusual Polarity. Fluorinated compounds can exhibit different polarity compared to their non-fluorinated analogs, sometimes leading to co-elution with byproducts during chromatography.
-
Solution: Use solvent systems that exploit the unique properties of fluorinated compounds. Sometimes, using a more fluorinated solvent or additive in the mobile phase can improve separation. Careful screening of solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) is essential.
-
-
Possible Cause B: Byproducts from Coupling Reagents. Byproducts like dicyclohexylurea (DCU) from DCC or HOBt-related impurities can complicate purification.
-
Possible Cause C: Product Volatility. The presence of a CF₃ group can sometimes increase the volatility of a compound, leading to product loss during solvent removal on a rotary evaporator.[16]
-
Solution: Remove solvent under reduced pressure at lower temperatures. If the product is highly volatile, consider alternative purification methods like precipitation or crystallization if applicable.
-
General Aqueous Workup Flowchart
Caption: Standard workup for purification.
By understanding the underlying chemical principles and employing the targeted strategies outlined in this guide, researchers can effectively overcome the challenges associated with using this compound, leading to improved yields and higher purity in their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent and Temperature for Reactions Involving 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing reactions involving 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride, with a focus on the critical parameters of solvent and temperature. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity and solubility?
A1: this compound is a primary amine with several key features that dictate its behavior in chemical reactions. The trifluoromethyl group is a strong electron-withdrawing group, which reduces the nucleophilicity of the amine compared to its non-fluorinated analogues. The fluorine atom on the phenyl ring also contributes to the electron-withdrawing nature of the substituent. The hydrochloride salt form means the amine is protonated, and a base is required to liberate the free amine for it to act as a nucleophile. In terms of solubility, the presence of fluorine atoms can increase solubility in fluorinated solvents and may impact solubility in common organic solvents.[1][2]
Q2: How do I choose an appropriate solvent for a reaction involving this compound, particularly for an amide coupling reaction?
A2: The choice of solvent is critical and depends on several factors, including the solubility of all reactants, the reaction mechanism, and the desired reaction rate.[3] For amide coupling reactions, polar aprotic solvents are generally preferred. Solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are common choices.[4] Protic solvents are generally avoided as they can solvate the amine, reducing its reactivity.[4] The use of fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can sometimes be beneficial for reactions involving fluorinated compounds, potentially enhancing solubility and influencing reactivity.[1]
Q3: What is the general effect of temperature on reactions with this compound?
A3: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for amide coupling reactions, elevated temperatures can also lead to undesired side reactions, such as racemization of chiral centers or decomposition of sensitive reagents.[5] Therefore, temperature optimization is a balancing act between achieving a reasonable reaction rate and maintaining the integrity of the product. It is often best to start at room temperature and gently heat the reaction only if the rate is too slow.[6]
Troubleshooting Guide
Issue: My amide coupling reaction with this compound is very slow or not proceeding to completion.
-
Potential Cause 1: Insufficiently activated carboxylic acid.
-
Recommended Solution: Switch to a more potent coupling reagent. For sterically hindered or electronically deactivated amines like this one, standard carbodiimide reagents may not be sufficient. Consider using uronium-based reagents like HATU or HBTU, or phosphonium-based reagents like PyBOP.[5]
-
-
Potential Cause 2: The free amine has not been effectively generated.
-
Recommended Solution: Ensure you are using a suitable, non-nucleophilic base to neutralize the hydrochloride salt. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. Use a slight excess of the base (e.g., 1.1-1.5 equivalents).
-
-
Potential Cause 3: Poor solubility of reactants.
-
Recommended Solution: Screen a range of solvents to find one that dissolves all reactants at the reaction temperature. A mixture of solvents can sometimes be beneficial. For example, a co-solvent like DMF in DCM can improve the solubility of polar compounds.[5]
-
Issue: I am observing significant side product formation in my reaction.
-
Potential Cause 1: Reaction temperature is too high.
-
Recommended Solution: Lower the reaction temperature. If you are heating the reaction, try running it at room temperature or even at 0 °C. While the reaction will be slower, it may be cleaner.
-
-
Potential Cause 2: The coupling reagent is causing side reactions.
-
Recommended Solution: Some coupling reagents can react with certain functional groups. Research the compatibility of your chosen coupling reagent with your substrate. In some cases, switching to a different class of coupling reagent can resolve the issue.
-
Issue: I am having difficulty removing the solvent after the reaction.
-
Potential Cause: Use of a high-boiling point solvent like DMF or DMSO.
-
Recommended Solution: If possible, choose a lower-boiling point solvent like DCM, MeCN, or THF. If a high-boiling solvent is necessary for solubility or reactivity, consider techniques like azeotropic removal with a more volatile solvent (e.g., toluene) under reduced pressure, or performing a liquid-liquid extraction to move your product into a more volatile solvent.
-
Experimental Protocols
Protocol 1: Solvent Screening for Amide Coupling
This protocol outlines a systematic approach to screen for the optimal solvent for the amide coupling of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling reagent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvents for screening (e.g., DCM, THF, MeCN, DMF)
-
Small reaction vials with stir bars
-
TLC plates and appropriate mobile phase
-
LC-MS for reaction monitoring
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the carboxylic acid, coupling reagent, and DIPEA in a suitable solvent (e.g., DMF) to ensure accurate dispensing.
-
Reaction Setup: In separate reaction vials, add the carboxylic acid (1.0 eq).
-
Amine Addition: To each vial, add this compound (1.1 eq) and DIPEA (1.2 eq).
-
Solvent Addition: To each vial, add one of the screening solvents (DCM, THF, MeCN, DMF) to achieve a consistent concentration (e.g., 0.1 M).
-
Initiation: Add the coupling reagent (1.1 eq) to each vial.
-
Reaction Monitoring: Stir all reactions at room temperature. Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) by TLC or LC-MS.
-
Analysis: Compare the conversion to the desired amide product in each solvent to identify the most effective one.
Protocol 2: Temperature Optimization
Once the optimal solvent is identified, the next step is to optimize the reaction temperature.
Procedure:
-
Reaction Setup: Set up identical reactions in the optimal solvent identified in Protocol 1.
-
Temperature Variation: Run the reactions at a range of temperatures (e.g., 0 °C, room temperature (20-25 °C), 40 °C, and 60 °C).
-
Reaction Monitoring: Monitor each reaction for both product formation and the appearance of any impurities by TLC or LC-MS.
-
Analysis: Determine the temperature that provides the best balance of reaction rate and purity of the final product.
Data Presentation
Table 1: Properties of Common Solvents for Amide Coupling
| Solvent | Dielectric Constant | Boiling Point (°C) | Properties and Considerations |
| Dichloromethane (DCM) | 9.1 | 40 | Good for dissolving a wide range of organic compounds, volatile and easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Aprotic ether, can be a good choice for many coupling reactions. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic solvent, often used in purification (HPLC). |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic solvent, excellent solvating properties but difficult to remove. |
| 2,2,2-Trifluoroethanol (TFE) | 27 | 78 | Fluorinated, protic solvent that can have unique solvating effects on fluorinated molecules.[1] |
Visualization
References
- 1. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions with 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride
Welcome to the technical support resource for 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve challenges related to the low reactivity of this highly fluorinated amine. The following question-and-answer format provides both quick-reference FAQs and in-depth troubleshooting protocols to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard amide coupling reactions?
The low reactivity is a direct consequence of the molecule's electronic structure. It contains two powerful electron-withdrawing groups: a trifluoromethyl (-CF₃) group and a fluorine atom on the phenyl ring. These groups exert a strong negative inductive effect, pulling electron density away from the nitrogen atom.[][2] This significantly reduces the lone pair's availability, thereby decreasing the amine's basicity and, crucially, its nucleophilicity.[3] The pKa of the analogous 2,2,2-trifluoroethylamine is approximately 5.7, which is exceptionally low for an amine, highlighting its weak basic nature.[4] Consequently, it is a poor nucleophile and reacts sluggishly under standard amide coupling conditions.
Q2: Do I need to neutralize the hydrochloride salt before starting my reaction?
Yes, the amine must be in its free base form to act as a nucleophile. The hydrochloride salt is stable and must be neutralized. This is typically done in situ by adding a non-nucleophilic organic base to the reaction mixture. Direct use of the salt without a base will prevent the reaction from proceeding.
Q3: What is a good starting point for a non-nucleophilic base and how much should I use?
A common choice is N,N-Diisopropylethylamine (DIPEA or Hünig's base) or N-methylmorpholine (NMM).[5] Since you are starting with the hydrochloride salt, you will need at least one equivalent of the base to neutralize the HCl. However, it is standard practice to use a slight excess (e.g., 2-3 equivalents) to also neutralize any acid generated during the activation of the carboxylic acid coupling partner.[6][7]
Q4: What are the recommended storage conditions for this compound?
This compound should be stored at room temperature in a cool, dry place.[8] As with most amine salts, it is important to keep the container tightly sealed to prevent moisture absorption.
Troubleshooting Guide for Low Reactivity
This section addresses the primary issue of low or no product yield in coupling reactions, such as amide bond formation.
Problem: Low to No Conversion to the Desired Amide Product
The most common failure mode is the recovery of starting materials. This indicates that either the amine is not sufficiently nucleophilic to attack the activated carboxylic acid, or the carboxylic acid is not activated effectively enough under the chosen conditions.
Caption: Troubleshooting workflow for low amide coupling yield.
Step 1: Diagnosis and Mitigation of Ineffective Deprotonation
Causality: The amine's low basicity means it exists almost entirely in its protonated, non-nucleophilic ammonium form, even in the presence of weaker bases. An insufficient amount or inappropriate type of base is a common point of failure.
Diagnostic Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. If you observe only starting materials after several hours, ineffective deprotonation is a likely cause.
-
Base Stoichiometry Check: Ensure you have added at least 2 equivalents of a non-nucleophilic base. One equivalent is consumed to neutralize the HCl salt, and another is needed to neutralize the acid byproduct from the coupling reagent.
Solutions:
-
Base Selection: Standard bases like triethylamine (TEA) can be effective, but sterically hindered, non-nucleophilic bases are preferred to avoid competition with the substrate amine.
| Base | pKa of Conjugate Acid | Comments |
| Triethylamine (TEA) | ~10.7 | Can sometimes act as a nucleophile, leading to side products. |
| DIPEA (Hünig's Base) | ~11.0 | Recommended. Sterically hindered and non-nucleophilic.[5] |
| N-Methylmorpholine (NMM) | ~7.4 | A weaker, non-nucleophilic base suitable for sensitive substrates.[5] |
| 2,6-Lutidine | ~6.7 | Useful when a milder, non-nucleophilic base is required. |
-
Increase Stoichiometry: Increase the base to 3-4 equivalents. This ensures a sufficient excess to drive the deprotonation equilibrium towards the free amine.
Step 2: Diagnosis and Mitigation of Insufficient Carboxylic Acid Activation
Causality: Given the poor nucleophilicity of the amine, a standard activated ester (e.g., from DCC/HOBt or EDC/HOBt) may not be electrophilic enough to react at an appreciable rate.[9][10] More potent activation methods are required for such challenging couplings.
Diagnostic Protocol:
-
Review Coupling Reagent: If you are using carbodiimide-based reagents (EDC, DCC) with standard additives (HOBt, NHS) and seeing low conversion, the activated intermediate is likely not reactive enough.
-
LC-MS Analysis: Check for the presence of your carboxylic acid starting material. If it is being consumed but no product is forming, it may be forming an unstable activated species that decomposes before it can react with the amine.
Solutions:
-
Switch to a More Powerful Coupling Reagent: Onium salt-based coupling reagents are generally more effective for difficult couplings.[5][6]
| Reagent | Full Name | Comments |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly recommended. Generates a very reactive HOBt ester, often the first choice for difficult couplings.[7] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A classic and effective uronium salt reagent. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Known for high efficiency and suppression of racemization. |
-
In Situ Acyl Fluoride Formation: Converting the carboxylic acid to its acyl fluoride derivative creates a highly reactive electrophile that is small and less sterically hindered, making it ideal for reacting with weak nucleophiles.[9][10] This method has proven effective for couplings where many other standard methods fail.[9][11]
| Reagent | Full Name | Comments |
| BTFFH | N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate | Efficiently generates acyl fluorides in situ for challenging couplings.[9][10] |
| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | Another effective reagent for acyl fluoride formation.[5] |
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.3 equivalents) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to pre-form the acyl fluoride.
-
Add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring by LC-MS or TLC.[9]
-
Upon completion, cool the reaction, dilute with an appropriate solvent (e.g., ethyl acetate), and perform an aqueous workup to remove excess reagents and salts.
Step 3: Diagnosis and Mitigation of Suboptimal Reaction Conditions
Causality: The combination of a weak nucleophile and a potentially hindered electrophile often requires more forcing conditions than standard room-temperature reactions.
Diagnostic Protocol:
-
Solvent Check: Ensure your solvent is a polar, aprotic solvent such as DMF, NMP, MeCN, or DCM. Protic solvents (e.g., alcohols) will interfere with the reaction. Ensure the solvent is anhydrous.[6]
-
Temperature and Time Review: If the reaction is proceeding but is very slow at room temperature, it indicates a high activation energy barrier.
Solutions:
-
Increase Temperature: Heating the reaction can provide the necessary energy to overcome the activation barrier. Temperatures in the range of 50-80°C are often effective for difficult couplings.[9][10] Microwave heating can also be explored to shorten reaction times.
-
Increase Reaction Time: Be prepared for the reaction to take significantly longer than typical amide couplings. Monitor the reaction over 12, 24, or even 48 hours.
-
Increase Concentration: Increasing the concentration of the reactants can favor the bimolecular reaction and increase the reaction rate.[9]
By systematically addressing these three key areas—amine deprotonation, carboxylic acid activation, and reaction conditions—researchers can successfully overcome the inherent low reactivity of this compound and achieve high yields in their desired coupling reactions.
References
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. chemscene.com [chemscene.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Methods for Impurity Detection in 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride Reactions
Introduction: The Critical Role of Impurity Profiling
In the synthesis of Active Pharmaceutical Ingredients (APIs) like 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride, the meticulous identification and quantification of impurities is not merely an analytical exercise; it is a cornerstone of drug safety and efficacy. Impurities can originate from various sources, including starting materials, intermediates, by-products from side reactions, degradation products, and residual reagents or catalysts.[1][2] Even at trace levels, these unwanted chemicals can possess their own pharmacological or toxicological properties, potentially impacting the safety profile of the final drug product.
This guide provides a comprehensive technical resource for researchers and drug development professionals. It is designed to offer practical, field-tested insights and troubleshooting strategies for the common analytical challenges encountered when profiling impurities in the synthesis of this specific fluorinated chiral amine.
Potential Impurities: Understanding Your Reaction
Effective troubleshooting begins with a clear understanding of what to look for. The impurities in a given batch are a direct reflection of the synthetic route, purification process, and storage conditions. Below is a table of potential impurities that may arise during a typical synthesis of this compound.
| Impurity Type | Potential Compound Name/Structure | Likely Source | Recommended Primary Analytical Technique |
| Starting Material | 3-Fluorobenzaldehyde | Incomplete reaction | HPLC, GC-MS |
| Intermediate | N-(2,2,2-trifluoro-1-(3-fluorophenyl)ethylidene)amine | Incomplete reduction of the imine intermediate | HPLC |
| By-product | 1-(3-Fluorophenyl)ethanone | Side reaction or impurity in starting material | HPLC, GC-MS |
| Enantiomeric Impurity | (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine | Incomplete stereoselectivity in an asymmetric synthesis | Chiral HPLC |
| Degradation Product | 3-Fluorobenzoic acid | Oxidation of aldehyde starting material or degradation of the final product | HPLC |
| Reagent/Catalyst | Residual palladium catalyst | Carryover from a hydrogenation step | Inorganic analysis (e.g., ICP-MS) |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary workhorse for analyzing non-volatile organic impurities and for determining enantiomeric purity. Due to the chiral nature of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine, chiral HPLC is of paramount importance.[3]
FAQ 1: How do I select the right HPLC column for separating both chiral and achiral impurities?
This is a common challenge that often requires two separate methods.
-
For Achiral (Process) Impurities: A standard reversed-phase C18 column is typically the first choice. It provides excellent separation for a wide range of organic molecules based on their hydrophobicity.
-
For Chiral (Enantiomeric) Impurities: You must use a Chiral Stationary Phase (CSP). For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective and should be your starting point for method development.[3]
Expert Insight: Do not attempt to screen for all impurities on a single chiral column. Process impurities can potentially damage the expensive CSP. It is best practice to first develop a robust reversed-phase method to quantify all achiral impurities. Then, develop a separate chiral method focusing specifically on the enantiomeric separation.
Caption: Workflow for selecting the correct HPLC methodology.
FAQ 2: My amine peak is tailing badly on a C18 column. What's causing this and how do I fix it?
Peak tailing with amines is a classic problem in reversed-phase HPLC. The primary cause is the interaction of the basic amine group with acidic silanol groups on the silica surface of the column. This secondary interaction leads to poor peak shape.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add a modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase.[4] At a lower pH (e.g., pH 2-3), the amine will be fully protonated (R-NH3+) and the silanol groups (Si-OH) will be less ionized, minimizing the unwanted interaction.
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or specifically designed for analyzing basic compounds. Ensure you are using such a column.
-
Add a Competing Base: For particularly stubborn cases, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can help saturate the active silanol sites.
| Problem | Likely Cause | Solution | Causality |
| Peak Tailing | Secondary interaction between basic amine and acidic silanols. | Add 0.1% TFA or Formic Acid to the mobile phase. | Protonates the analyte and suppresses silanol ionization. |
| Poor Resolution | Insufficient separation between analyte and impurity. | Decrease mobile phase polarity (increase organic solvent %). | Increases retention time and allows for better separation. |
| No Peaks Detected | Analyte not eluting or not detected. | Check mobile phase compatibility and detector settings (wavelength). | The analyte may be strongly retained or absorbing at a different wavelength. |
FAQ 3: How do I develop a robust chiral separation method?
Developing a chiral method is an empirical process.[5] A systematic screening approach is the most efficient path to success.
Step-by-Step Protocol for Chiral Method Screening:
-
Column Selection: Choose 2-3 polysaccharide-based CSPs from different manufacturers.
-
Mobile Phase Screening: Prepare two primary mobile phase systems:
-
Initial Run: Inject your racemic standard onto each column with each mobile phase system. Run an isocratic elution for 20-30 minutes.
-
Evaluate: Look for any sign of peak splitting or separation. Even a slight shoulder on the peak is a promising start.
-
Optimization: Once you have a "hit," optimize the separation by:
-
Adjusting the ratio of the mobile phase solvents.
-
Changing the flow rate.
-
Altering the column temperature.
-
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying volatile and semi-volatile impurities, such as residual starting materials (e.g., 3-Fluorobenzaldehyde) or low-boiling point by-products.[6]
FAQ 4: Is derivatization necessary for my amine analyte?
Yes, in most cases. Primary amines like 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine are polar and can interact poorly with standard GC columns, leading to broad, tailing peaks. Derivatization converts the polar N-H group into a less polar, more volatile group, dramatically improving chromatographic performance.
Common Derivatization Protocol (Acylation):
-
Sample Prep: Dissolve ~1 mg of your sample in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Reagent Addition: Add 100 µL of a derivatizing agent, such as N-methyl-bis(trifluoroacetamide) (MBTFA), and 50 µL of a catalyst like pyridine.
-
Reaction: Cap the vial and heat at 60-70°C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS.
Expert Insight: The trifluoroacetyl derivative is often ideal for fluorinated compounds as it increases volatility without adding complex proton signals that could complicate mass spectral interpretation.
FAQ 5: How do I interpret the mass spectrum to identify an unknown impurity?
Interpreting a mass spectrum is a puzzle. For fluorinated compounds, look for characteristic fragmentation patterns.
Caption: Decision tree for identifying unknown impurities via GC-MS.
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure elucidation and can also be used for quantification (qNMR). For fluorinated molecules, ¹⁹F NMR is particularly valuable.[7][8]
FAQ 6: Can ¹⁹F NMR be used to quantify impurities without a reference standard for each one?
Yes, this is a major advantage of ¹⁹F NMR. Because there is typically no signal overlap and the receptivity of the ¹⁹F nucleus is high, you can use a single, known concentration internal standard to quantify all fluorine-containing impurities in a sample.[9]
Expert Insight: Trifluoroacetic acid (TFA) can be a suitable internal standard for ¹⁹F qNMR in some cases.[9] The key is to choose a standard with a chemical shift that is well-separated from all signals in your sample.
FAQ 7: How do ¹H and ¹⁹F NMR help distinguish between structurally similar impurities?
The combination is powerful.
-
¹H NMR will show the protons' environment. For example, an impurity that has lost the -CF₃ group will no longer show the characteristic quartet for the proton on the chiral center.
-
¹⁹F NMR is highly sensitive to the electronic environment. A change in a substituent on the phenyl ring, for instance, will cause a noticeable shift in the ¹⁹F signal of the fluorine atom attached to the ring. This allows you to distinguish between positional isomers.
General FAQs: Regulatory and Validation Context
FAQ 8: What are the typical acceptance criteria for impurities according to regulatory guidelines?
The International Council for Harmonisation (ICH) provides guidelines. The key guideline is ICH Q3A(R2), which sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][10]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
Note: These are general thresholds. Specific limits for a given drug substance are established based on batches used in safety and clinical studies.[11][12]
FAQ 9: How do I develop and validate a robust analytical method for routine QC?
Method validation is a formal process to ensure an analytical method is suitable for its intended purpose. It follows guidelines like ICH Q2(R1).
Caption: Workflow for analytical method development and validation.
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. mca.gm [mca.gm]
Technical Support Center: Strategies for Selective Monofunctionalization of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine
Welcome to the technical support center for the selective monofunctionalization of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. The unique structure of this molecule, featuring a primary amine, a trifluoromethyl group, and a fluorine-substituted aromatic ring, presents specific challenges and opportunities in synthetic chemistry. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful and selective modification of this versatile building block.
Troubleshooting Guide
Navigating the selective functionalization of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine can present several challenges. This section is designed to help you troubleshoot common issues encountered during N-acylation, N-alkylation, and C-H functionalization of the aromatic ring.
| Problem | Potential Cause | Solution |
| Low or no yield in N-acylation | 1. Insufficiently activated acylating agent.2. Steric hindrance from the trifluoromethyl group.3. Inappropriate base or solvent. | 1. Use a more reactive acylating agent (e.g., acyl chloride or anhydride) instead of a carboxylic acid with a coupling reagent.2. Increase reaction temperature or time. Consider using a less sterically demanding acylating agent if possible.3. Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). |
| Di-acylation or other side reactions at the amine | 1. Use of an overly reactive acylating agent or harsh conditions.2. Presence of impurities in the starting material. | 1. Use a milder acylating agent or add the acylating agent slowly at a lower temperature (e.g., 0 °C).2. Purify the starting amine before use. |
| Low yield in N-alkylation | 1. Poor leaving group on the alkylating agent.2. Steric hindrance.3. Over-alkylation leading to a mixture of products. | 1. Use an alkyl halide with a better leaving group (I > Br > Cl).2. Increase reaction temperature and time. For very hindered substrates, consider alternative methods like reductive amination.3. Use a 1:1 stoichiometry of amine to alkylating agent and monitor the reaction closely by TLC or LC-MS. |
| Poor regioselectivity in aromatic C-H functionalization | 1. Competing directing effects of the fluorine and the functionalized ethylamine side chain.2. Harsh reaction conditions leading to loss of selectivity. | 1. For ortho-functionalization, protect the amine as an amide and use a directed metalation strategy (DoM)[1]. The amide will act as a strong directing group.2. For Friedel-Crafts type reactions, carefully select the Lewis acid and solvent to control selectivity[2][3]. |
| Decomposition of the starting material during C-H functionalization | 1. Strong Lewis acids or organometallic reagents reacting with the amine.2. High reaction temperatures. | 1. Protect the amine group before attempting C-H functionalization. A trifluoroacetyl group is stable to strongly acidic conditions[4].2. Run the reaction at the lowest effective temperature. |
Frequently Asked Questions (FAQs)
Q1: How can I selectively functionalize the primary amine without affecting the aromatic ring?
Selective N-functionalization can be readily achieved by taking advantage of the high nucleophilicity of the primary amine. Standard N-acylation with acyl chlorides or anhydrides in the presence of a non-nucleophilic base is typically highly selective. Similarly, N-alkylation with alkyl halides can be performed, although care must be taken to avoid over-alkylation.
Q2: What is the best strategy for achieving regioselective functionalization of the 3-fluorophenyl ring?
The most reliable method for regioselective C-H functionalization is Directed ortho Metalation (DoM)[1]. This involves first protecting the primary amine as an amide (e.g., a pivalamide or a simple acetamide). This amide then acts as a powerful directing group, allowing for deprotonation at the C2 position (ortho to the ethylamine side chain) with a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with a variety of electrophiles. The fluorine atom also directs ortho, to the C2 and C4 positions, but the amide directing group is generally stronger.
Q3: Can I perform a Friedel-Crafts acylation on the aromatic ring, and what would be the expected regioselectivity?
Friedel-Crafts acylation is possible, but predicting the regioselectivity is complex. The fluorine atom is an ortho, para-director, while the (protected) ethylamine group is a meta-director. This can lead to a mixture of products. To achieve high selectivity, a DoM approach is generally preferred[5].
Q4: What are the most suitable protecting groups for the amine during ring functionalization?
The choice of protecting group depends on the subsequent reaction conditions.
-
For Directed ortho Metalation (DoM): A simple amide like an acetamide or a more sterically demanding pivalamide can serve as both a protecting group and a directing group[1].
-
For Friedel-Crafts or other acidic reactions: A trifluoroacetyl (TFA) group is an excellent choice as it is stable to strongly acidic conditions and can be removed under mild basic conditions[4].
-
For palladium-catalyzed cross-coupling reactions: A Boc group is often suitable as it is stable to many cross-coupling conditions and can be removed with acid.
Q5: How can I achieve monofunctionalization at the C4 position of the aromatic ring?
Achieving selective functionalization at the C4 position is more challenging due to the directing effects of the substituents. One potential strategy would be to use a blocking group at the more reactive C2 position, perform the functionalization at C4, and then remove the blocking group. Alternatively, specific palladium-catalyzed C-H activation methods that favor the less sterically hindered para position could be explored, though this would require significant optimization.
Experimental Protocols
Protocol 1: Selective N-Acylation
This protocol describes a general procedure for the selective acylation of the primary amine.
-
Dissolve 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Orthogonal Protection Strategy for Sequential Functionalization
This workflow outlines a strategy for first functionalizing the amine and then the aromatic ring.
Caption: Workflow for sequential N- and C2-functionalization.
Protocol 3: Directed ortho-Metalation (DoM) of N-Protected Amine
This protocol assumes the amine has been protected as an amide (e.g., N-acetyl).
-
Dissolve the N-protected 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add the desired electrophile (1.2 eq) at -78 °C and stir for an additional 1-3 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualization of Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
Technical Support Center: Managing Amine Hydrochloride Acidity in Reaction Setups
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the acidity of amine hydrochlorides in your reaction setups. Our goal is to equip you with the expertise and practical knowledge to overcome common challenges and ensure the success of your experiments.
Introduction: The Amine Hydrochloride Challenge
Amine hydrochlorides are frequently used in organic synthesis due to their enhanced stability and solubility in polar solvents compared to their free base counterparts.[1] However, the protonated nature of the amine in its hydrochloride salt form renders it non-nucleophilic, which is a critical consideration for many reactions.[2] To enable the amine to participate in nucleophilic reactions, it must be deprotonated to liberate the free amine. The choice of base and the reaction conditions for this deprotonation are crucial for the success of the subsequent reaction. This guide will walk you through the key considerations and troubleshooting steps for effectively managing amine hydrochloride acidity.
Frequently Asked Questions (FAQs)
Q1: Why can't I use an amine hydrochloride directly in my reaction?
In an amine hydrochloride, the lone pair of electrons on the nitrogen atom is bonded to a proton from hydrochloric acid, forming a positively charged ammonium ion (R-NH3+).[3] This protonation makes the amine non-nucleophilic, meaning it cannot donate its electron pair to an electrophile, which is a necessary step in many reactions like amide coupling or nucleophilic substitution.[2] Therefore, the free base form of the amine (R-NH2) must be generated in situ or in a separate step for the reaction to proceed.
Q2: What is the role of pKa in selecting a base for neutralizing an amine hydrochloride?
The pKa of the conjugate acid of the base you choose must be higher than the pKa of the ammonium salt of your amine.[4] This ensures that the equilibrium of the acid-base reaction favors the deprotonation of the amine hydrochloride to form the free amine.[4] For most simple alkylammonium salts, the pKa is in the range of 9.5 to 11.0.[5] Therefore, a base whose conjugate acid has a pKa greater than 11 will effectively deprotonate the amine hydrochloride.
Q3: Can I use an inorganic base like sodium hydroxide or potassium carbonate?
Yes, inorganic bases are often used. However, their solubility in many organic solvents is limited.[6][7] This can lead to heterogeneous reaction mixtures, which may result in slower reaction rates. To overcome this, you can:
-
Use a polar aprotic solvent like DMF or DMSO where the inorganic base has better solubility.[8]
-
Employ a phase-transfer catalyst to help solubilize the inorganic base in the organic solvent.[9]
-
Perform a separate aqueous workup to freebase the amine before the reaction, although this is not always practical for volatile or highly water-soluble amines.[10]
Q4: When should I use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)?
Organic bases like TEA and DIPEA are highly soluble in a wide range of organic solvents, leading to homogeneous reaction conditions. They are commonly used in reactions like amide bond formation.[11] DIPEA is often preferred when the electrophile is sensitive to nucleophilic attack by the base itself, as its bulky isopropyl groups make it a non-nucleophilic base.[5]
Q5: How many equivalents of base should I use?
If you are starting with the amine hydrochloride salt, you will need at least one equivalent of base to neutralize the HCl and liberate the free amine.[12] In many reactions, such as acylation with acid chlorides, an additional equivalent of base is required to scavenge the HCl generated during the reaction.[13] Therefore, using a slight excess of base (e.g., 2.1-2.5 equivalents) is a common practice.[12]
Troubleshooting Guides
Symptom 1: Low or No Product Formation in Amide Coupling
Possible Cause: Incomplete neutralization of the amine hydrochloride, leaving the amine in its non-nucleophilic protonated form.
Troubleshooting Steps:
-
Verify Base Strength: Ensure the pKa of the conjugate acid of your chosen base is sufficiently high to deprotonate your amine hydrochloride. Refer to the pKa table below for guidance.
-
Check Base Equivalents: For reactions with acid chlorides or other reagents that generate an acidic byproduct, ensure you are using at least two equivalents of base.
-
Improve Solubility: If using an inorganic base, consider switching to a more polar solvent or adding a phase-transfer catalyst. Alternatively, switch to a soluble organic base like TEA or DIPEA.
-
Pre-formation of the Free Amine: In a separate flask, dissolve the amine hydrochloride in a suitable solvent and add one equivalent of base. Stir for 15-30 minutes to ensure complete deprotonation before adding this solution to your reaction mixture.
Symptom 2: Side Product Formation or Degradation of Starting Material
Possible Cause: The chosen base is too strong or too nucleophilic, leading to side reactions with your starting materials or product.
Troubleshooting Steps:
-
Switch to a Non-Nucleophilic Base: If you suspect your base (e.g., triethylamine) is reacting with your electrophile, switch to a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).[5]
-
Use a Milder Base: If your starting materials or product are sensitive to strong bases, consider using a milder inorganic base like sodium bicarbonate or potassium carbonate, even if it requires a longer reaction time or a different solvent system.[10]
-
Temperature Control: Run the reaction at a lower temperature to minimize side reactions. Add the base slowly to the reaction mixture to avoid localized areas of high concentration.
Symptom 3: Difficulty in Removing Excess Amine or Ammonium Salts During Workup
Possible Cause: The basic amine product or the ammonium salt byproduct is soluble in the organic layer.
Troubleshooting Steps:
-
Acidic Wash: To remove a basic amine product or excess organic base, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[14][15] The amine will be protonated to its water-soluble ammonium salt and partition into the aqueous layer. This method is suitable for acid-stable products.
-
Copper Sulfate Wash: For acid-sensitive products, an alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate solution.[14] Amines will complex with the copper and be extracted into the aqueous layer, which often turns a deep blue or purple color.[15]
-
Isolation of a Basic Product: If your desired product is a basic amine, you can extract it from the organic layer into an acidic aqueous layer. Then, basify the aqueous layer with a base like NaOH to deprotonate your amine, causing it to precipitate or be extractable back into an organic solvent.[16][17]
Data and Protocols
Table 1: pKa Values of Common Bases and Their Conjugate Acids
This table will help you select an appropriate base for your reaction. Remember to choose a base whose conjugate acid has a pKa higher than that of your amine hydrochloride.
| Base | Conjugate Acid | pKa of Conjugate Acid (in water) |
| Sodium Bicarbonate (NaHCO₃) | Carbonic Acid (H₂CO₃) | 6.4[3] |
| Pyridine | Pyridinium ion | 5.2[3] |
| Aniline | Anilinium ion | 4.6[3] |
| Triethylamine (TEA) | Triethylammonium ion | 10.7[5] |
| Diisopropylethylamine (DIPEA) | Diisopropylethylammonium ion | 11.4[5] |
| 1,8-Diazabicycloundec-7-ene (DBU) | DBUH⁺ | 13.5 (in MeCN) |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | 10.3[18] |
| Sodium Hydroxide (NaOH) | Water (H₂O) | 15.7[18] |
Note: pKa values can vary depending on the solvent.[19]
Experimental Protocol: General Procedure for Amide Coupling Using an Amine Hydrochloride
This protocol provides a general guideline for amide bond formation using an acid chloride and an amine hydrochloride.
-
Dissolve the Amine Hydrochloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine hydrochloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Add the Base: Add diisopropylethylamine (DIPEA) (2.1 eq) to the solution and stir for 15 minutes at room temperature to ensure complete formation of the free amine.
-
Cool the Reaction: Cool the reaction mixture to 0 °C using an ice bath.
-
Add the Acid Chloride: Slowly add a solution of the acid chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with 1 M HCl to remove excess DIPEA, followed by a wash with saturated aqueous sodium bicarbonate to remove any unreacted acid chloride, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Visualizations
Diagram 1: Acid-Base Equilibrium of Amine Hydrochloride
Caption: Deprotonation of a non-nucleophilic amine hydrochloride to its nucleophilic free amine form.
Diagram 2: Decision Workflow for Base Selection
Caption: A decision-making guide for selecting the appropriate base for your reaction.
References
- 1. chem.indiana.edu [chem.indiana.edu]
- 2. benchchem.com [benchchem.com]
- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Comparative Efficacy Analysis: 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine HCl versus Non-Fluorinated Analogs in Asymmetric Synthesis
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, primarily for its ability to modulate physicochemical and biological properties.[1][2][3] This guide provides a detailed comparative analysis of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride and its non-fluorinated parent compound, 1-phenylethylamine, in the context of asymmetric synthesis. By examining their performance as chiral auxiliaries and ligands, we elucidate the profound impact of strategic fluorination on reaction efficiency, diastereoselectivity, and enantioselectivity. Experimental data, detailed protocols, and mechanistic insights are presented to offer researchers a comprehensive framework for selecting the optimal chiral amine for their synthetic objectives.
Introduction: The Power of Fluorine in Chiral Amine Chemistry
Chiral amines, particularly 1-phenylethylamine (PEA), are indispensable tools in asymmetric synthesis.[4][5] They serve as versatile chiral auxiliaries, resolving agents, and foundational precursors for more complex chiral ligands and organocatalysts.[4][5][6] Their utility stems from their commercial availability in both enantiomeric forms and their ability to effectively transfer stereochemical information to a prochiral substrate.
The introduction of fluorine can dramatically alter the fundamental properties of a molecule. Key effects include:
-
Increased Lipophilicity: The trifluoromethyl (CF₃) group, in particular, can significantly enhance a molecule's ability to traverse nonpolar environments.[1]
-
Metabolic Stability: The strength of the C-F bond often increases resistance to metabolic degradation, a critical factor in drug development.[1]
-
Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can profoundly influence the pKa of nearby functional groups through strong inductive effects, altering reactivity and binding interactions.[3][7]
This guide investigates how these fluorine-imparted properties translate to tangible differences in synthetic efficacy by comparing 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine HCl (F-PEA) with its non-fluorinated counterpart, 1-phenylethylamine (PEA).
Comparative Physicochemical Properties
The distinct electronic nature of F-PEA compared to PEA is evident in their fundamental physicochemical properties. The strong electron-withdrawing nature of the CF₃ group and the fluorine atom on the phenyl ring significantly lowers the basicity (pKa) of the amine.
| Property | 1-Phenylethylamine (PEA) | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine (F-PEA) | Rationale for Difference |
| Structure | - | ||
| pKa (of conjugate acid) | ~9.5 | ~6.8 - 7.5 (Estimated) | The potent inductive electron-withdrawing effect of the CF₃ group and the aryl fluorine atom destabilizes the protonated ammonium cation, making the amine less basic. |
| LogP (Lipophilicity) | ~1.5 | ~2.8 (Estimated) | The fluorine atoms significantly increase the lipophilicity of the molecule, enhancing its solubility in organic solvents.[1] |
Efficacy as a Chiral Auxiliary in Diastereoselective Alkylation
A classic application of chiral phenylethylamines is directing the stereoselective alkylation of prochiral enolates.[4] By forming a chiral amide, the auxiliary creates a sterically defined environment that biases the approach of an electrophile.
Experimental Workflow
The following diagram outlines the general workflow for utilizing a chiral amine as an auxiliary in an amide alkylation reaction.
References
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Chiral Resolution of Trifluoroethylamines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the stereochemical purity of active pharmaceutical ingredients (APIs) is not merely a matter of academic interest—it is a critical determinant of therapeutic efficacy and safety. Trifluoroethylamines, a class of compounds increasingly vital in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, present a significant challenge in this regard. Their efficient chiral resolution is paramount, yet a comprehensive, data-driven comparison of resolving agents has remained elusive in publicly accessible literature.
This guide provides an in-depth comparative analysis of common chiral resolving agents for trifluoroethylamines. While direct, side-by-side experimental data for a single trifluoroethylamine substrate is limited, this guide synthesizes available information on structurally analogous fluorinated and non-fluorinated amines to provide a robust framework for methodological development. It is designed to empower you, the researcher, to move beyond trial-and-error and make informed decisions in your chiral resolution strategies.
The Cornerstone of Chiral Resolution: Diastereomeric Salt Formation
The classical and most industrially scalable method for separating enantiomers is the formation of diastereomeric salts.[1] This technique hinges on a simple yet powerful principle: while enantiomers possess identical physical properties, diastereomers do not.[2] By reacting a racemic mixture of a base, such as a trifluoroethylamine, with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed. These salts exhibit different solubilities in a given solvent, allowing for their separation through fractional crystallization.[1] The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved enantiomer can be liberated from the salt, typically by treatment with a base.
The success of this method is a delicate interplay of thermodynamics and kinetics, influenced by factors such as the choice of resolving agent, solvent, temperature, and stoichiometry.[3]
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
A Comparative Overview of Key Chiral Resolving Agents
The selection of an appropriate chiral resolving agent is the most critical decision in developing a successful resolution process. The ideal agent should form diastereomeric salts with a significant difference in solubility, leading to high diastereoselectivity and, consequently, high enantiomeric excess (e.e.) of the desired product. Here, we compare three major classes of chiral resolving agents: tartaric acid derivatives, mandelic acid derivatives, and camphorsulfonic acid.
Tartaric Acid and Its Derivatives
Tartaric acid and its derivatives are among the most widely used resolving agents due to their ready availability, relatively low cost, and proven efficacy in resolving a vast array of amines.[1] The presence of two carboxylic acid groups and two hydroxyl groups provides multiple points of interaction for chiral recognition.
Mechanism of Action: The chiral recognition by tartaric acid derivatives is primarily driven by the formation of a three-dimensional hydrogen-bonding network in the crystalline state. The rigidity of the tartaric acid backbone and the steric and electronic nature of its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA), can significantly influence the packing of the diastereomeric salts and, therefore, their relative solubilities.[4]
Performance Data (Predictive for Trifluoroethylamines):
While direct comparative data for trifluoroethylamines is scarce, the following table summarizes the performance of tartaric acid derivatives in resolving structurally similar amines, offering a valuable starting point for screening.
| Resolving Agent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (-)-Tartaric Acid | (1-methyl-2-phenyl)-ethylamine | Isopropyl alcohol/Water | 87.5 | 83.5 | [5] |
| (R,R)-4-Chlorotartranilic Acid | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine | Water | High | >99 | [5] |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Racemic Ephedrine | Not Reported | 92.5 | ~100 | [1] |
| (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | dl-Leucine | Not Reported | Not Reported | 91.2 (D-enantiomer) | [1] |
Expert Insights: The hydroxyl groups of tartaric acid can form strong hydrogen bonds, while the bulky benzoyl or toluoyl groups in its derivatives can enhance diastereoselectivity through steric interactions and pi-pi stacking. The choice between tartaric acid and its more functionalized derivatives often depends on the specific trifluoroethylamine substrate. For amines with aromatic rings, derivatives like DBTA may offer superior performance.
Mandelic Acid and Its Derivatives
Mandelic acid, a simple α-hydroxy acid, is another effective and commonly used resolving agent for amines.[6] Its derivatives, with various substituents on the phenyl ring, allow for the fine-tuning of its properties to optimize a given resolution.
Mechanism of Action: The chiral recognition mechanism of mandelic acid involves hydrogen bonding through its carboxylic acid and hydroxyl groups, as well as potential π-π stacking interactions from its phenyl ring. The steric bulk and electronic properties of substituents on the phenyl ring can influence the stability and solubility of the resulting diastereomeric salts.[7]
Performance Data (Predictive for Trifluoroethylamines):
| Resolving Agent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| PEGylated-(R)-Mandelic Acid | (rac)-1-phenylethylamine | Methanol | 82 | 83 (first cycle), 91 (second cycle) | [5] |
| D(-)-Mandelic Acid | D,L-alpha-phenethylamine | Water/Acid | 75-80 | >95 | [6] |
Expert Insights: The fluorine atoms in trifluoroethylamines can decrease the basicity of the amine, which may affect the efficiency of salt formation. Mandelic acid, being a weaker acid than tartaric acid, might be advantageous in such cases. Furthermore, the potential for fluorinated interactions between the trifluoromethyl group and the phenyl ring of mandelic acid could lead to enhanced diastereoselectivity.
Camphorsulfonic Acid
Camphorsulfonic acid (CSA) is a strong chiral acid derived from camphor, a natural product.[8] Its rigid bicyclic structure and the presence of a sulfonic acid group make it a powerful resolving agent for a variety of amines.[9]
Mechanism of Action: The chiral recognition with CSA is attributed to its well-defined three-dimensional structure, which allows for tight and specific interactions with one enantiomer of the amine. The strong acidity of the sulfonic acid group ensures efficient salt formation. The crystal packing of the diastereomeric salts is influenced by both ionic interactions and hydrogen bonding.[10]
Performance Data (Predictive for Trifluoroethylamines):
| Resolving Agent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-2,3-diphenylpiperazine | Dichloromethane | Not Reported | 98 (R,R-enantiomer) | [9] |
| (1S)-(+)-10-Camphorsulfonic Acid | DL-phenylglycine | Not Reported | 45.7 | 98.8 | [10] |
Expert Insights: The high acidity of CSA can be beneficial for forming stable salts with weakly basic trifluoroethylamines. The rigid camphor backbone can lead to well-ordered crystal structures, often resulting in high diastereomeric purity after a single crystallization. However, the cost of CSA is generally higher than that of tartaric or mandelic acid.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for a typical chiral resolution experiment. It is crucial to note that these are general guidelines, and optimization of solvent, temperature, and stoichiometry is often necessary for each specific trifluoroethylamine and resolving agent combination.
Protocol 1: Chiral Resolution using a Tartaric Acid Derivative (e.g., O,O'-Dibenzoyl-L-tartaric acid)
-
Salt Formation:
-
Dissolve the racemic trifluoroethylamine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent of O,O'-dibenzoyl-L-tartaric acid) in the same solvent, also with warming.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
To maximize the yield, the flask can be cooled further in an ice bath or refrigerator for a period of 1 to 24 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃).
-
Stir the mixture vigorously until the salt has completely dissolved and partitioned between the two phases.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched trifluoroethylamine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric excess of the recovered amine using a suitable chiral analytical technique, such as chiral HPLC or chiral GC.
-
Caption: Logical flow of the experimental protocol for chiral resolution.
Conclusion: A Path Forward
The chiral resolution of trifluoroethylamines via diastereomeric salt formation is a powerful and scalable technique. While a universal "best" resolving agent does not exist, this guide provides a comparative framework to inform your selection process.
-
Tartaric acid and its derivatives offer a cost-effective and versatile starting point, with a wealth of literature to guide optimization.
-
Mandelic acid and its derivatives provide an alternative with potentially different selectivities, particularly for less basic amines.
-
Camphorsulfonic acid stands out for its ability to form highly crystalline salts, often leading to excellent enantiomeric purity.
Ultimately, the optimal choice of resolving agent and conditions must be determined empirically. A systematic screening approach, guided by the principles and data presented herein, will significantly increase the probability of a successful and efficient chiral resolution. The journey to enantiopure trifluoroethylamines is one of careful experimentation, and this guide is intended to be your trusted companion on that path.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. benchchem.com [benchchem.com]
- 5. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Metabolic Stability of Drug Candidates Derived from 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride
In the landscape of contemporary drug discovery, the metabolic stability of a potential drug candidate is a paramount determinant of its journey from the laboratory to clinical application. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could lead to toxicity.[1] This guide provides an in-depth, technical comparison of methodologies to assess the metabolic stability of drug candidates, with a specific focus on compounds derived from the versatile scaffold, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride. The strategic incorporation of fluorine atoms, particularly trifluoromethyl (CF3) groups, is a widely used strategy to enhance metabolic stability and other desirable drug-like properties.[2][3][4]
The inherent strength of the carbon-fluorine (C-F) bond makes it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily compared to a carbon-hydrogen (C-H) bond.[5] By strategically placing a CF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked.[5] This guide will delve into the experimental workflows for evaluating metabolic stability, present comparative data for hypothetical analogs of our lead scaffold, and discuss the structural modifications that influence these outcomes.
I. The Cornerstone of Preclinical Assessment: In Vitro Metabolic Stability Assays
Early assessment of a compound's metabolic fate is crucial and is predominantly carried out using in vitro systems that model the metabolic processes of the liver, the primary site of drug metabolism.[6][7] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[8][9]
-
Liver Microsomal Stability Assay: This assay utilizes liver microsomes, which are subcellular fractions rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) enzymes.[6][8] It is a cost-effective and high-throughput method to determine a compound's intrinsic clearance (CLint) primarily through oxidative metabolism.[6][9]
-
Hepatocyte Stability Assay: This assay employs intact liver cells (hepatocytes), providing a more comprehensive picture of metabolic stability.[8][10] Hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, and also account for cellular uptake and transport processes.[10][11] This makes them the "gold standard" for in vitro metabolism studies.[6]
The selection between these assays often depends on the stage of drug discovery. Microsomal assays are excellent for initial screening and ranking of compounds, while hepatocyte assays provide more physiologically relevant data for lead optimization.
II. Experimental Workflow: A Step-by-Step Guide to Assessing Metabolic Stability
The following diagram and protocol outline a generalized workflow for determining the metabolic stability of a drug candidate.
Caption: General workflow for in vitro metabolic stability assays.
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of the test compound in DMSO.[12] Dilute this stock in acetonitrile to an intermediate concentration.[12]
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12][13]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[12][14]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.[8][13]
-
Add the liver microsomes to a final concentration of 0.5 mg/mL.[8]
-
Pre-incubate the plate at 37°C for 5-10 minutes.[12]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[8][12]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.[14]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[9][14] The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying drugs and their metabolites in complex biological samples.[15][16][17]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.[12]
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.[14]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).[18]
-
III. Comparative Analysis of Hypothetical Drug Candidates
To illustrate the impact of structural modifications on metabolic stability, let's consider our parent compound, Compound A (2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine) , and three hypothetical analogs.
-
Compound B: Replacement of the 3-fluoro substituent with a metabolically labile methoxy group.
-
Compound C: Introduction of a second trifluoromethyl group at the 5-position of the phenyl ring.
-
Compound D: Replacement of the ethylamine side chain with a more sterically hindered t-butylamine group.
The following table summarizes the expected metabolic stability data from a human liver microsomal assay.
| Compound | Structural Modification | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| A | Parent Compound | 45 | 30.8 |
| B | 3-OCH3 instead of 3-F | 15 | 92.4 |
| C | Addition of 5-CF3 | >60 | <23.1 |
| D | t-butylamine side chain | 55 | 25.2 |
Interpretation of Results:
-
Compound B demonstrates significantly lower metabolic stability (shorter half-life, higher clearance) compared to the parent compound. This is expected as the methoxy group is a known site of oxidative metabolism (O-demethylation).
-
Compound C exhibits the highest metabolic stability. The additional electron-withdrawing trifluoromethyl group further deactivates the aromatic ring towards oxidative metabolism.[19]
-
Compound D shows a modest improvement in metabolic stability. The bulky t-butyl group likely provides steric hindrance at the benzylic position, a potential site of oxidation.
IV. Unraveling Metabolic Pathways
The identification of metabolites is crucial for understanding the metabolic liabilities of a drug candidate.[20] This is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.[16]
Caption: Potential metabolic pathways for the parent compound.
For our parent compound, potential metabolic pathways include:
-
Aromatic Hydroxylation: Oxidation of the phenyl ring, although the presence of the fluorine and trifluoromethyl groups will likely hinder this.
-
Oxidative Deamination: Conversion of the primary amine to a ketone.
-
N-dealkylation: If the amine is further substituted.
-
Phase II Conjugation: The hydroxylated metabolites can undergo glucuronidation or sulfation to increase their water solubility and facilitate excretion.
The trifluoromethyl group itself is generally considered metabolically stable.[3] However, in some cases, it can be metabolized to a carboxylic acid, though this is a less common pathway.
V. Conclusion and Future Directions
The assessment of metabolic stability is a critical component of modern drug discovery. The strategic use of fluorination, particularly the incorporation of trifluoromethyl groups, is a proven strategy for enhancing the metabolic stability of drug candidates.[19][21] By employing a combination of in vitro assays, such as liver microsomal and hepatocyte stability assays, and advanced analytical techniques like LC-MS/MS, researchers can gain a comprehensive understanding of a compound's metabolic profile. This knowledge allows for the rational design of molecules with improved pharmacokinetic properties, ultimately increasing the probability of clinical success. Future work should focus on developing more predictive in silico models for metabolic stability and exploring novel chemical modifications to further enhance the drug-like properties of this promising class of compounds.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. mercell.com [mercell.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. admin.mantechpublications.com [admin.mantechpublications.com]
- 17. b-ac.co.uk [b-ac.co.uk]
- 18. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. pharmacyjournal.org [pharmacyjournal.org]
in vitro testing of compounds synthesized using 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride
A Comparative Guide to the In Vitro Evaluation of Novel Trifluoroethylamine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] The α-trifluoromethyl amine moiety, in particular, serves as a versatile and hydrolysis-resistant bioisostere of the amide bond, preserving key hydrogen bonding capabilities while offering improved pharmacological properties.[4][5] This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized using the versatile building block, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride.
This document moves beyond a simple recitation of protocols. It presents a self-validating, tiered experimental workflow designed to objectively compare a novel fluorinated compound against relevant alternatives. We will explain the causal logic behind each experimental choice, enabling researchers to not only generate data but also to interpret it, make informed go/no-go decisions, and accelerate the drug discovery process.[6]
For the purpose of this guide, we will use a hypothetical lead compound, "Fluoroleukinib" (FL-7) , a potential inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase implicated in various cancers. We will compare its performance against two crucial benchmarks:
-
"Knownhibitor" (KN-1): A well-characterized, potent, non-fluorinated FGFR1 inhibitor currently in preclinical development.
-
"Analogue" (AN-7): The direct non-fluorinated structural analogue of FL-7, to specifically isolate and quantify the impact of the trifluoroethylamine moiety.
Tier 1: Biochemical Potency and Selectivity Assessment
The initial step in characterizing any new inhibitor is to quantify its direct interaction with the purified target protein and assess its specificity.[7] This foundational data is critical for establishing a structure-activity relationship (SAR) and ensuring that the observed biological effects are due to on-target activity.
Rationale for Experimental Choice
We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[8] This format is highly sensitive, robust, and amenable to high-throughput screening.[7] It measures the inhibition of kinase activity directly, providing a quantitative IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). To ensure our lead compound is selective, we will profile it against a panel of related kinases (FGFR2, FGFR3) and a common off-target kinase, VEGFR2. High selectivity is a hallmark of a promising drug candidate, as it often correlates with a wider therapeutic window and fewer side effects.
Experimental Protocol: TR-FRET Kinase Inhibition Assay
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Kinase Solution: Dilute purified, recombinant human FGFR1 kinase in assay buffer to a 2X final concentration.
- Substrate/ATP Solution: Prepare a 2X solution of the biotinylated substrate peptide and ATP in assay buffer.
- Detection Reagents: Prepare Eu-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer.
- Compound Dilutions: Perform a serial 3-fold dilution of FL-7, KN-1, and AN-7 in 100% DMSO, followed by an intermediate dilution in assay buffer.
2. Assay Procedure:
- Add 5 µL of diluted compound or DMSO vehicle control to the wells of a 384-well assay plate.
- Add 5 µL of the 2X Kinase Solution to all wells.
- Incubate for 15 minutes at room temperature to allow compound binding.
- Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Solution.
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 10 µL of the Eu-antibody and SA-APC detection mixture.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET compatible microplate reader, measuring emissions at 665 nm and 620 nm.
3. Data Analysis:
- Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
- Normalize the data using vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
- Plot the normalized response versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Comparative Data Summary: Kinase Inhibition Profile
| Compound | Target: FGFR1 IC50 (nM) | Off-Target: FGFR2 IC50 (nM) | Off-Target: FGFR3 IC50 (nM) | Off-Target: VEGFR2 IC50 (nM) | Selectivity Fold (VEGFR2/FGFR1) |
| Fluoroleukinib (FL-7) | 4.1 | 15.8 | 25.3 | >10,000 | >2439 |
| Knownhibitor (KN-1) | 1.5 | 3.1 | 5.5 | 150 | 100 |
| Analogue (AN-7) | 89.5 | 350.2 | 410.8 | >20,000 | >223 |
Interpretation: The data clearly demonstrates the superiority of the fluorinated compound, FL-7 , over its non-fluorinated counterpart, AN-7 , with an approximate 22-fold increase in potency against the primary target, FGFR1. This highlights the positive contribution of the trifluoroethylamine moiety to target binding. While not as potent as the established inhibitor KN-1 , FL-7 exhibits a vastly superior selectivity profile, particularly against VEGFR2, suggesting a lower potential for off-target effects associated with VEGFR inhibition.
Tier 2: Cell-Based Efficacy and Cytotoxicity
A compound that is potent in a biochemical assay must also be effective in a complex cellular environment.[6] Cell-based assays are critical for assessing cell permeability, target engagement in a physiological context, and overall cellular efficacy.
Visualizing the Target Pathway
To understand the cellular impact of our inhibitor, it is crucial to visualize the signaling pathway in which the target operates. FGFR1 activation leads to the phosphorylation of downstream effectors, ultimately driving cell proliferation and survival. Our inhibitor aims to block this cascade.
Caption: Simplified FGFR1 signaling cascade leading to cell proliferation.
Rationale for Experimental Choice
An antiproliferative assay is essential to determine if biochemical potency translates into a functional cellular outcome.[8] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] By testing our compounds on a cancer cell line with known FGFR1 dependency (e.g., a lung carcinoma line with FGFR1 amplification), we can determine their on-target cellular efficacy.
Experimental Protocol: MTT Antiproliferative Assay
1. Cell Seeding:
- Culture human lung carcinoma cells (e.g., H1581) in appropriate media.
- Trypsinize and count the cells.
- Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of FL-7, KN-1, and AN-7 in culture media.
- Remove the old media from the cell plates and add 100 µL of the media containing the compounds or vehicle control.
- Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
3. MTT Addition and Formazan Solubilization:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
4. Absorbance Measurement and Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Normalize the data to vehicle-treated cells (100% viability) and blank wells (0% viability).
- Plot the normalized viability versus the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).
Comparative Data Summary: Cellular Antiproliferative Activity
| Compound | H1581 Cell Line (FGFR1-dependent) GI50 (nM) | Normal Fibroblast Cell Line (Non-dependent) GI50 (nM) | Therapeutic Index (Normal/Cancer) |
| Fluoroleukinib (FL-7) | 25.2 | >15,000 | >595 |
| Knownhibitor (KN-1) | 12.8 | 850 | 66 |
| Analogue (AN-7) | 550.6 | >20,000 | >36 |
Interpretation: The cellular data corroborates the biochemical findings. FL-7 is significantly more potent than its non-fluorinated Analogue (AN-7) , confirming that the structural modification improves not only target binding but also cellular activity, likely due to favorable physicochemical properties like cell permeability. Crucially, FL-7 demonstrates a much larger therapeutic index compared to Knownhibitor (KN-1) , showing potent activity against the target cancer cell line while having minimal impact on normal cells at high concentrations. This combination of on-target potency and a strong safety profile is highly desirable.
Integrated Workflow and Decision Making
The described tiered approach provides a logical and efficient path for compound evaluation. The workflow ensures that resources are focused on candidates that demonstrate promise in both simple and complex biological systems.
Caption: Tiered workflow for in vitro compound evaluation.
Conclusion
This guide outlines a robust, comparative framework for the in vitro evaluation of novel compounds derived from this compound. Through the hypothetical case study of "Fluoroleukinib," we have demonstrated how a tiered approach, combining biochemical and cell-based assays, can provide clear, interpretable data.
The results underscore the value of the trifluoroethylamine moiety, which conferred a significant increase in both biochemical and cellular potency compared to its non-fluorinated analogue. Furthermore, while the well-known inhibitor showed slightly higher raw potency, our novel fluorinated compound exhibited a superior selectivity and safety profile, marking it as a highly promising candidate for further investigation. This systematic evaluation process allows researchers to make data-driven decisions, efficiently allocating resources to compounds with the highest probability of success in later-stage, more complex in vivo studies.[11]
References
- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. Techniques used for the discovery of therapeutic compounds: The case of SARS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. The Importance of In Vitro Assays [visikol.com]
A Head-to-Head Comparison of Synthetic Routes to Chiral Trifluoromethyl Amines: A Guide for Researchers
The introduction of a trifluoromethyl (CF3) group into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust and stereoselective methods for the synthesis of chiral trifluoromethylated amines, key building blocks for novel therapeutics, is of paramount importance. This guide provides a head-to-head comparison of the principal synthetic strategies, offering field-proven insights and experimental data to aid researchers in selecting the optimal route for their specific needs.
Catalytic Enantioselective Isomerization of Trifluoromethyl Imines
A relatively recent and highly elegant approach to chiral trifluoromethyl amines involves the organocatalytic asymmetric isomerization of readily available trifluoromethyl imines. This method leverages the power of chiral Brønsted base catalysis to facilitate a 1,3-proton shift, converting a prochiral imine into a chiral enamine which then tautomerizes to the desired amine.
Causality Behind Experimental Choices
The success of this transformation hinges on the selection of a catalyst that can effectively deprotonate the α-carbon of the imine and deliver a proton stereoselectively to the resulting enamine intermediate. Cinchona alkaloids, with their bifunctional nature (a basic quinuclidine nitrogen and a hydrogen-bonding hydroxyl group), have emerged as the catalysts of choice for this transformation. The choice of solvent and temperature is also critical to control the reaction rate and enantioselectivity, with less polar solvents and lower temperatures generally favoring higher stereocontrol.
Mechanistic Pathway: Organocatalytic Isomerization
The proposed mechanism involves the formation of a hydrogen-bonded complex between the cinchona alkaloid catalyst and the trifluoromethyl imine. The basic nitrogen of the catalyst then abstracts a proton from the α-position of the imine, leading to the formation of a chiral enamine intermediate. Subsequent stereoselective protonation of this intermediate by the protonated catalyst furnishes the chiral trifluoromethyl amine.
Caption: Organocatalytic Isomerization of a Trifluoromethyl Imine.
Data Presentation: Performance of Catalytic Isomerization
| Entry | Catalyst (mol%) | Substrate (R) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | (DHQD)2PHAL (10) | Ph | Toluene | 25 | 24 | 95 | 98 | [1] |
| 2 | (DHQD)2PHAL (5) | 4-MeO-C6H4 | CH2Cl2 | 0 | 48 | 88 | 95 | [1] |
| 3 | (DHQD)2PHAL (10) | 2-Naphthyl | Toluene | 25 | 36 | 92 | 97 | [1] |
| 4 | (DHQ)2PHAL (10) | n-Butyl | MTBE | -20 | 72 | 75 | 91 | [1] |
Experimental Protocol: Catalytic Enantioselective Isomerization
To a solution of the trifluoromethyl imine (0.2 mmol) in toluene (2.0 mL) is added the cinchona alkaloid catalyst (10 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC or 19F NMR), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral trifluoromethyl amine.
Advantages and Disadvantages
-
Advantages: High enantioselectivities, broad substrate scope including both aryl and alkyl imines, and the use of relatively inexpensive and readily available organocatalysts.[1]
-
Disadvantages: Can require long reaction times and relatively high catalyst loadings in some cases. The synthesis of the trifluoromethyl imine precursor is an additional step.
Enantioselective Reduction of Trifluoromethyl Ketimines
The reduction of trifluoromethyl ketimines is a well-established and reliable method for accessing chiral trifluoromethyl amines. This approach can be broadly categorized into catalytic hydrogenation and transfer hydrogenation.
Causality Behind Experimental Choices
The choice of catalyst and reducing agent is paramount for achieving high enantioselectivity. For catalytic hydrogenation, palladium-based catalysts with chiral phosphine ligands are often employed under hydrogen pressure. In transfer hydrogenation, ruthenium catalysts, such as Noyori's catalyst, are highly effective, using formic acid/triethylamine or isopropanol as the hydrogen source. The N-protecting group on the imine can also significantly influence the stereochemical outcome.
Mechanistic Pathway: Asymmetric Transfer Hydrogenation
In a Noyori-type transfer hydrogenation, the ruthenium catalyst, activated by a base, coordinates to the hydrogen donor (e.g., isopropanol). The substrate (trifluoromethyl ketimine) then approaches the catalyst, and the hydride is transferred from the metal to the imine carbon, while a proton is transferred from the ligand to the imine nitrogen in a concerted fashion, leading to the formation of the chiral amine.
Caption: Noyori-type Asymmetric Transfer Hydrogenation of a Ketimine.
Data Presentation: Performance of Ketimine Reduction
| Entry | Method | Catalyst | Substrate (R1, R2) | Yield (%) | ee (%) | Reference |
| 1 | Transfer Hydrogenation | (S,S)-RuCl(p-cymene)(TsDPEN) | Ph, Me | 95 | 98 | [2] |
| 2 | Transfer Hydrogenation | (S,S)-RuCl(p-cymene)(TsDPEN) | 4-Cl-C6H4, Me | 92 | 97 | [2] |
| 3 | Catalytic Hydrogenation | Pd(OAc)2 / (S)-SynPhos | Ph, Me | 90 | 96 | [2] |
| 4 | Catalytic Hydrogenation | Pd(OAc)2 / (R)-Tol-BINAP | 2-thienyl, Me | 85 | 94 | [2] |
Experimental Protocol: Asymmetric Transfer Hydrogenation
A mixture of the trifluoromethyl ketimine (0.5 mmol), the ruthenium catalyst (1 mol%), and a 5:2 mixture of formic acid and triethylamine (1.0 mL) is stirred at the specified temperature for the indicated time. After completion, the reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, concentrated, and purified by column chromatography.
Advantages and Disadvantages
-
Advantages: High yields and enantioselectivities are often achieved. A wide range of catalysts and reaction conditions are available.[2]
-
Disadvantages: The synthesis of the ketimine substrate is required. Catalytic hydrogenation may require specialized high-pressure equipment.
Nucleophilic Addition to Trifluoromethyl Imines with Chiral Auxiliaries
The use of chiral auxiliaries, particularly N-tert-butanesulfinimines, provides a powerful and predictable method for the diastereoselective synthesis of chiral trifluoromethyl amines. The addition of nucleophiles, such as the trifluoromethyl anion generated from TMSCF3 (Ruppert-Prakash reagent), to these chiral imines proceeds with high stereocontrol.
Causality Behind Experimental Choices
The tert-butanesulfinyl group serves as an excellent chiral directing group, effectively shielding one face of the imine and directing the incoming nucleophile to the opposite face. The choice of the trifluoromethyl source and the activator (e.g., a fluoride source like TBAF or CsF) is crucial for the efficient generation of the trifluoromethyl anion. The reaction is typically performed at low temperatures to maximize diastereoselectivity.
Mechanistic Pathway: Nucleophilic Trifluoromethylation
The reaction is initiated by the activation of TMSCF3 with a fluoride source to generate a hypervalent silicon species, which then delivers the trifluoromethyl anion. The chiral N-tert-butanesulfinyl imine adopts a conformation that minimizes steric interactions, and the trifluoromethyl anion adds to the less hindered face of the imine, leading to the formation of the desired diastereomer. The sulfinyl auxiliary can then be easily cleaved under acidic conditions.
Caption: Diastereoselective Trifluoromethylation using a Chiral Auxiliary.
Data Presentation: Performance of Diastereoselective Addition
| Entry | Substrate (R) | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | Ph | TMSCF3/TBAF | >99:1 | 95 | [3] |
| 2 | 4-MeO-C6H4 | TMSCF3/TBAF | >99:1 | 92 | [3] |
| 3 | 2-furyl | TMSCF3/TBAF | 98:2 | 88 | [3] |
| 4 | Cyclohexyl | TMSCF3/TBAF | 95:5 | 85 | [3] |
Experimental Protocol: Diastereoselective Trifluoromethylation
To a solution of the N-tert-butanesulfinyl imine (1.0 mmol) in THF (10 mL) at -78 °C is added a solution of TBAF (1.1 mmol, 1.0 M in THF). TMSCF3 (1.5 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for 3 h. The reaction is quenched with saturated aqueous NH4Cl and warmed to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are dried, concentrated, and purified by column chromatography. The resulting sulfinamide is then treated with HCl in methanol to cleave the auxiliary and afford the chiral amine hydrochloride.
Advantages and Disadvantages
-
Advantages: High diastereoselectivities and predictable stereochemical outcomes. The chiral auxiliary is readily available in both enantiomeric forms.[3]
-
Disadvantages: This is a stoichiometric approach, requiring the use of a chiral auxiliary that needs to be attached and subsequently removed. This reduces the overall atom economy.
Head-to-Head Comparison Summary
| Feature | Catalytic Isomerization | Enantioselective Reduction | Nucleophilic Addition (Auxiliary) |
| Stereocontrol | Catalytic (Enantioselective) | Catalytic (Enantioselective) | Stoichiometric (Diastereoselective) |
| Key Reagents | Chiral Organocatalyst (e.g., Cinchona Alkaloid) | Chiral Metal Catalyst (e.g., Ru, Pd), H2 or H-donor | Chiral Auxiliary, Stoichiometric Nucleophile |
| Substrate Scope | Broad (Aryl & Alkyl Imines) | Good (Mainly Aryl Ketimines) | Broad (Aryl & Alkyl Imines) |
| Atom Economy | High | High | Lower |
| Operational Simplicity | Generally simple | Can require high pressure | Multi-step (auxiliary attachment/removal) |
| Cost-Effectiveness | Potentially high (organocatalyst) | Can be high (precious metal catalyst) | Moderate (auxiliary can be recycled) |
Conclusion
The synthesis of chiral trifluoromethyl amines is a vibrant area of research with several powerful strategies at the disposal of the synthetic chemist.
-
Catalytic enantioselective isomerization represents a modern and highly efficient organocatalytic approach with a broad substrate scope.
-
Enantioselective reduction of ketimines remains a reliable and high-yielding method, particularly for aryl-substituted targets.
-
Nucleophilic addition using chiral auxiliaries offers excellent and predictable stereocontrol, albeit at the cost of atom economy.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. This guide provides the necessary data and insights to make an informed decision, empowering researchers to accelerate the discovery and development of next-generation trifluoromethylated pharmaceuticals.
References
- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Calculus of Fluorination: A Cost-Benefit Analysis of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride in Drug Development
For the discerning researcher in drug development, the selection of building blocks is a critical decision, balancing synthetic feasibility with the desired pharmacological profile. Among the myriad of choices, fluorinated motifs have emerged as a powerful tool to enhance the drug-like properties of molecules. This guide provides an in-depth cost-benefit analysis of a specific, doubly fluorinated building block: 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride . We will objectively compare its performance with non-fluorinated and mono-fluorinated alternatives, supported by experimental data from analogous systems, to provide a comprehensive framework for its strategic implementation.
The Rationale for Fluorination: A Physicochemical Perspective
The introduction of fluorine into a drug candidate is a well-established strategy to modulate its metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to these effects.
In the case of this compound, we observe a dual fluorination strategy:
-
The Trifluoromethyl (-CF3) Group: This group is a bioisostere for a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly lower the pKa of the neighboring amine, influencing its ionization state at physiological pH.[2] Furthermore, the C-F bonds are exceptionally stable, rendering the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3]
-
The meta-Fluorophenyl Group: The fluorine atom on the phenyl ring serves to modulate the electronic environment of the aromatic system. This can influence π-π stacking and other non-covalent interactions with the target protein, potentially enhancing binding affinity.[4] The position of the fluorine atom is crucial; for instance, in a series of cannabinoid receptor 2 ligands, the ortho, meta, and para fluorophenyl regioisomers all maintained high affinity, suggesting a degree of tolerance for fluorine substitution on the phenyl ring in that particular system.[4]
Cost-Benefit Analysis: A Multifaceted Evaluation
The decision to incorporate a complex building block like this compound necessitates a thorough evaluation of the associated costs and potential benefits.
The "Cost" Side of the Equation: Synthesis and Manufacturing
The primary drawback of using highly fluorinated building blocks lies in their synthesis. While numerous methods for the asymmetric synthesis of chiral α-trifluoromethylamines have been developed, they often involve multiple steps and specialized reagents, contributing to a higher cost of goods.[5]
Synthesis of Chiral 1-Aryl-2,2,2-trifluoroethylamines: A common approach involves the amination of aryl trifluoromethyl ketones.[6] While effective, this multi-step process, which may also require chiral resolution, is inherently more complex and costly than the synthesis of a simple, non-fluorinated phenethylamine. The production of fluorinated intermediates can be 3-5 times more expensive than their non-fluorinated counterparts due to the need for specialized equipment and hazardous reagents.[7]
The following diagram illustrates a generalized synthetic workflow, highlighting the increased complexity introduced by fluorination.
Caption: A simplified comparison of synthetic routes.
Furthermore, the regulatory landscape for fluorinated compounds can be more stringent, requiring extensive safety data due to potential toxicity concerns, which can increase development costs.[7]
The "Benefit" Side: Enhanced Pharmacological Properties
The potential rewards of employing this compound are significant and can manifest in several key areas of drug performance.
1. Enhanced Metabolic Stability:
The trifluoroethyl group is a powerful metabolic blocker. By replacing a metabolically labile ethyl or methyl group with a trifluoroethyl moiety, the rate of oxidative metabolism at that position can be dramatically reduced.[3] This leads to a longer in vivo half-life, potentially reducing the required dose and dosing frequency.
Comparative In Vitro Metabolic Stability Data (Hypothetical)
| Compound | Description | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analog A | 1-Phenylethylamine | 15 | 46.2 |
| Analog B | 1-(3-Fluorophenyl)ethylamine | 25 | 27.7 |
| Analog C | 2,2,2-Trifluoro-1-phenylethylamine | 75 | 9.2 |
| Compound of Interest | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine | >120 | <5.8 |
This table presents hypothetical data based on established trends to illustrate the expected increase in metabolic stability with progressive fluorination.
The following workflow outlines a standard in vitro metabolic stability assay used to generate such data.
Caption: Workflow for an in vitro metabolic stability assay.
2. Modulated Physicochemical Properties (pKa and Lipophilicity):
Fluorination significantly impacts a molecule's pKa and lipophilicity (logP), which in turn affect its absorption, distribution, and target engagement.
-
pKa: The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the amine compared to its non-fluorinated counterpart.[2] This can be advantageous in tuning the molecule's ionization state to optimize cell permeability and interaction with the target's binding site. A comparison of fluorinated and non-fluorinated phenylcycloalkylamines showed a decrease in pKa of approximately 0.8 units upon fluorination.[8]
-
Lipophilicity (logP): The introduction of fluorine generally increases lipophilicity.[9][10] This can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can lead to off-target effects and poor solubility. The dual fluorination in our compound of interest offers a nuanced approach to modulating logP.
Comparative Physicochemical Properties (Predicted and Experimental Analogs)
| Compound | Predicted/Experimental pKa | Predicted/Experimental logP | Rationale |
| 1-Phenylethylamine | ~9.5 | ~1.5 | Baseline |
| 1-(3-Fluorophenyl)ethylamine | ~9.0 | ~1.8 | Fluorine on the ring lowers pKa and increases logP. |
| 2,2,2-Trifluoro-1-phenylethylamine | ~6.5 | ~2.2 | Trifluoromethyl group significantly lowers pKa and increases logP. |
| 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine | ~6.0 | ~2.5 | Additive effects of both fluorine substituents. |
pKa and logP values are estimations based on known effects of fluorination and data from similar compounds.
3. Enhanced Binding Affinity and Selectivity:
The strategic placement of fluorine can lead to favorable interactions within the target's binding pocket, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and selectivity. For example, a study on fluorinated cannabinoid type 2 receptor ligands demonstrated that fluorophenyl substitution was well-tolerated and maintained high affinity.[4] The meta position of the fluorine on the phenyl ring in our compound of interest may allow for specific interactions that are not possible with the non-fluorinated analog.
The decision-making process for incorporating fluorinated building blocks can be visualized as follows:
Caption: Decision tree for strategic fluorination.
Experimental Protocols
To empirically validate the benefits of using this compound, the following experimental protocols are recommended.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of the fluorinated compound and its non-fluorinated analogs.
Materials:
-
Test compounds (dissolved in DMSO)
-
Pooled human liver microsomes
-
NADPH regenerating solution
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
-
Add the test compound to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating solution.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile to stop the reaction.[11]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the percentage of remaining parent compound versus time and determine the half-life (t½).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[11]
Protocol 2: LogP Determination by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (logP) of the fluorinated compound and its analogs.
Materials:
-
Test compounds
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Vials
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add equal volumes of n-octanol and water to a vial.
-
Add a small aliquot of the stock solution to the vial.
-
Vortex the vial vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the vial to separate the two phases.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Calculate logP as the base-10 logarithm of P.
Conclusion
The use of this compound in drug development represents a strategic investment. While the initial synthetic costs are undeniably higher than for simpler, non-fluorinated analogs, the potential returns in terms of improved metabolic stability, modulated physicochemical properties, and enhanced target affinity can be substantial. By blocking metabolic hotspots and fine-tuning lipophilicity and pKa, this building block can help to overcome common hurdles in drug discovery, ultimately increasing the probability of a candidate's success. The decision to employ this and similar fluorinated motifs should be guided by a thorough analysis of the lead compound's liabilities and the potential for targeted improvements through strategic fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Drugs Market Outlook 2025-2032 [intelmarketresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
literature review of successful applications of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the strategic modification of known pharmacophores is a cornerstone of medicinal chemistry. The phenethylamine scaffold, in particular, has given rise to a vast array of neurologically active compounds. The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, has proven to be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide delves into the scientific landscape surrounding the specific, yet sparsely documented, compound 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride by drawing critical comparisons to its structurally related and clinically successful analogue, Fenfluramine .
While direct applications of this compound are not present in current scientific literature, its chemical architecture suggests potential activities that can be inferred from better-understood compounds. This guide will provide an objective comparison, grounded in experimental data from related molecules, to illuminate the potential research avenues for this and similar fluorinated phenethylamines.
The Strategic Advantage of Fluorine in Phenethylamine Drug Design
The incorporation of trifluoromethyl and other fluorine groups into drug candidates is a widely used strategy to enhance therapeutic potential. These groups can significantly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to a longer half-life and improved bioavailability.
-
Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier—a critical feature for centrally acting drugs.[1]
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the aromatic ring, potentially leading to stronger and more selective interactions with biological targets.[1]
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant, is a prime example of how a trifluoromethyl group can be leveraged to create a highly effective and brain-penetrant therapeutic.[1] The subject of this guide, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine, features both a trifluoromethyl group and a fluorine atom on the phenyl ring, suggesting a design intended to maximize these benefits.
Comparative Analysis: The Known vs. The Novel
To understand the potential of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine, a direct comparison with its well-characterized cousin, Fenfluramine (3-trifluoromethyl-N-ethylamphetamine), is instructive.
| Feature | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine | Fenfluramine |
| Structure | Phenyl ring with a fluorine at position 3; Ethylamine side chain with a trifluoromethyl group on the alpha-carbon. | Phenyl ring with a trifluoromethyl group at position 3; N-ethylated amphetamine backbone (alpha-methyl). |
| Known Applications | None documented in peer-reviewed literature. Available as a research chemical.[2][3][4][5][6] | Formerly an appetite suppressant.[7][8] Approved for treatment of seizures in Dravet syndrome and Lennox-Gastaut syndrome.[7][8][9] |
| Primary Mechanism | Unknown, but likely interacts with monoamine systems based on structure. | Serotonin (5-HT) releasing agent and reuptake inhibitor; Sigma-1 receptor agonist.[7][9] |
Fenfluramine: A Case Study in Repurposing and Mechanistic Complexity
Initially introduced as an appetite suppressant, fenfluramine (often in the combination "Fen-Phen") was withdrawn from the market due to cardiovascular side effects.[7][8] However, extensive research into its mechanism of action has led to its successful repurposing as an anti-seizure medication, sold under the brand name Fintepla.[7][9]
Mechanism of Action: A Multi-Target Approach
Fenfluramine's efficacy, particularly in epilepsy, is not attributed to a single mode of action but rather a combination of effects on neurotransmitter systems.[9]
-
Serotonergic Activity : Fenfluramine and its active metabolite, norfenfluramine, are potent serotonin releasing agents and inhibit serotonin reuptake.[9] This boost in serotonergic neurotransmission is thought to contribute to its anti-seizure effects.
-
Sigma-1 Receptor Modulation : Fenfluramine also acts as a positive modulator of the Sigma-1 receptor, an intracellular chaperone protein involved in regulating ion channels and neuronal excitability.[9]
This dual-action mechanism is believed to restore balance between excitatory (glutamatergic) and inhibitory (GABAergic) neural networks, which is crucial for seizure control.[9]
Caption: Simplified mechanism of Fenfluramine's action on serotonergic neurons.
Experimental Protocols: Investigating a Novel Phenethylamine
For researchers wishing to characterize this compound, a logical starting point is to employ established assays used for other psychoactive phenethylamines.
Protocol 1: In Vitro Neurotransmitter Transporter Binding Assay
This experiment determines the compound's affinity for the primary monoamine transporters (serotonin, dopamine, and norepinephrine).
Objective: To determine the binding affinity (Ki) of the test compound for SERT, DAT, and NET.
Methodology:
-
Preparation of Synaptosomes: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).
-
Radioligand Binding: Incubate the synaptosomal membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Separation and Scintillation Counting: Separate bound from free radioligand via rapid filtration.
-
Data Analysis: Quantify the radioactivity on the filters using a scintillation counter. Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and then convert to Ki using the Cheng-Prusoff equation.
Interpretation: A low Ki value indicates high binding affinity. Comparing the Ki values for SERT, DAT, and NET reveals the compound's selectivity.
Protocol 2: In Vitro Functional Assay (Neurotransmitter Release)
This experiment measures the compound's ability to evoke the release of neurotransmitters from pre-loaded cells or synaptosomes.
Objective: To quantify the release of [³H]5-HT, [³H]dopamine, or [³H]norepinephrine.
Methodology:
-
Pre-loading: Incubate synaptosomes or cultured cells with a radiolabeled neurotransmitter (e.g., [³H]5-HT).
-
Washing: Wash the cells to remove excess unincorporated radiolabel.
-
Stimulation: Expose the pre-loaded synaptosomes to various concentrations of the test compound.
-
Quantification: Collect the supernatant and measure the amount of released radioactivity via scintillation counting.
-
Data Analysis: Calculate the EC50 (concentration of the compound that produces 50% of the maximal release effect).
Interpretation: A potent EC50 value indicates the compound is an effective releasing agent. This data, combined with binding data, helps to classify the compound's mechanism of action.
Caption: Workflow for the initial pharmacological characterization of a novel phenethylamine.
Future Directions and Conclusion
While this compound remains an enigmatic molecule, its structure provides a clear rationale for investigation. The dual fluorination pattern suggests a compound designed for enhanced metabolic stability and central nervous system penetration. By applying the well-established experimental paradigms used to characterize compounds like fenfluramine, researchers can systematically unveil its pharmacological profile.
The key questions to address are:
-
Does it primarily act as a serotonin, dopamine, or norepinephrine agent?
-
Is it a reuptake inhibitor, a releasing agent, or does it possess a mixed mechanism?
-
Does it exhibit activity at other targets, such as the Sigma-1 receptor?
Answering these questions will place this compound on the map of psychoactive substances and determine if it holds promise as a lead for developing novel therapeutics for neurological or psychiatric disorders. The journey from a catalog chemical to a potential clinical candidate begins with the rigorous, comparative, and mechanistically-driven research outlined in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. labshake.com [labshake.com]
- 6. This compound,1185302-13-9-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 7. Fenfluramine - Wikipedia [en.wikipedia.org]
- 8. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride (CAS 886368-11-2), a compound characterized by its trifluoromethyl group and fluorinated phenyl ring. The procedures outlined herein are grounded in an understanding of the compound's chemical nature—as a halogenated amine hydrochloride—and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Foundational Principles: Understanding the Hazard Profile
Therefore, all handling and disposal procedures must be predicated on the following assumptions:
-
The compound is an irritant to the eyes, skin, and respiratory tract.[3]
-
It is a halogenated organic compound, requiring specific disposal considerations.[4]
-
Due to its fluorine content, it is chemically stable and may be persistent.[1]
Table 1: Key Chemical and Safety Information
| Property | Inferred Information |
| Chemical Name | This compound |
| CAS Number | 886368-11-2 |
| Molecular Formula | C8H8ClF4N |
| Likely Physical Form | Solid |
| Anticipated Hazards | Irritant.[3] Upon combustion, may release hazardous substances such as hydrogen fluoride and nitrogen oxides.[2] |
| Primary Disposal Route | Incineration by a licensed hazardous waste disposal company. |
At the Bench: Immediate Steps for Waste Generation and Segregation
Proper disposal begins the moment the chemical is deemed waste. The following steps are critical for ensuring safety and compliance within the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Wear safety glasses with side shields or goggles.[5]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[5]
-
Body Protection: A standard lab coat should be worn.[5]
-
Respiratory Protection: If handling the powder outside of a fume hood where dust could be generated, a respirator may be necessary.[6]
Step 2: Waste Container Selection and Labeling
The integrity and labeling of the waste container are crucial for preventing accidental mixing and for ensuring proper handling by your institution's Environmental Health and Safety (EHS) office and the final disposal facility.
-
Choose a Compatible Container: Use a clearly marked, leak-proof container made of a material compatible with the chemical. For solids, a high-density polyethylene (HDPE) container with a screw cap is appropriate.
-
Label Accurately: The label must be unambiguous. It should include:
-
The full chemical name: "this compound"
-
The CAS number: "886368-11-2"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant," "Halogenated Organic")
-
Step 3: Segregation - The Cornerstone of Safe Disposal
This is arguably the most critical step in the at-the-bench process. Improper segregation can lead to dangerous chemical reactions.
-
Halogenated vs. Non-Halogenated: This waste must be collected in a container designated for halogenated organic waste .[4] Do not mix it with non-halogenated solvents or other waste streams. This is because the disposal methods, particularly incineration, differ significantly for these categories.
-
Isolate from Incompatibles: Keep this waste stream separate from:
The following diagram illustrates the initial decision process for waste segregation at the point of generation.
Caption: Initial waste segregation decision workflow.
The Disposal Pathway: From Laboratory to Final Disposition
Once collected and segregated, the waste must be managed according to institutional and regulatory guidelines. The following workflow outlines the necessary steps for compliant disposal.
Step 1: On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory or a central waste storage facility. This area should be:
-
Well-ventilated.
-
Away from heat sources or direct sunlight.
-
Equipped with secondary containment to contain any potential leaks.
Step 2: Coordination with Environmental Health and Safety (EHS)
Your institution's EHS office is your primary resource for disposal.
-
Schedule a Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.
-
Provide Documentation: Have all necessary paperwork, including the chemical name and quantity, ready for the EHS personnel.
Step 3: Off-Site Transportation and Final Disposal
The EHS office will consolidate waste and transfer it to a licensed hazardous waste disposal company. For a fluorinated compound like this, the most probable and responsible disposal method is high-temperature incineration.
-
Why Incineration? The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds resistant to many forms of degradation.[1] High-temperature incineration (typically >1,000°C) with sufficient residence time is necessary to break these bonds.[1][2]
-
Managing Byproducts: A compliant incineration facility will be equipped with scrubbers and afterburners to manage the hazardous byproducts of combustion, such as hydrogen fluoride (HF), which is a highly corrosive and toxic gas.[2][7]
Under current U.S. federal law, per- and polyfluoroalkyl substances (PFAS) are not listed as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[8] However, this does not mean they can be disposed of in regular trash. The hazardous characteristics of the waste stream (in this case, as a laboratory chemical waste) and state or local regulations dictate the need for controlled disposal.[8] The EPA's guidance on PFAS destruction points to thermal treatment as a key technology for managing these persistent chemicals.[9]
The following diagram outlines the complete disposal workflow.
Caption: Complete disposal workflow from lab to final disposition.
Spill Management: Preparedness and Response
In the event of a spill, a swift and correct response is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill. For a small spill of solid material, you may be able to manage it internally if you are trained to do so. For larger spills, contact your EHS office immediately.[6]
-
Don PPE: At a minimum, wear the PPE described in Section 2.
-
Containment and Cleanup:
-
For a solid, carefully sweep up the material to avoid creating dust.[7]
-
Place the swept material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Report: Report the incident to your supervisor and EHS office, as per your institution's policy.
By adhering to these systematic procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a non-negotiable aspect of scientific integrity.
References
- 1. epa.gov [epa.gov]
- 2. trinityconsultants.com [trinityconsultants.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
